molecular formula C5H4ClNO2S B3027798 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid CAS No. 1392804-23-7

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Cat. No.: B3027798
CAS No.: 1392804-23-7
M. Wt: 177.61
InChI Key: QYWLJHJXNDAOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid (CAS 1392804-23-7) is a high-purity chemical building block primarily used in pharmaceutical and agrochemical research. This compound features a acetic acid moiety linked to a 4-chlorothiazole ring, a common pharmacophore in medicinal chemistry. The chlorinated thiazole core serves as a versatile scaffold for synthesizing diverse libraries of novel compounds, particularly through further functionalization of the acetic acid group. Thiazole-acetic acid derivatives are frequently explored for their bioactive potential. Structurally related compounds have demonstrated a range of biological activities in scientific studies, including antibacterial properties, particularly against Gram-positive bacterial strains . Furthermore, such derivatives are investigated in polymorph studies, which are critical for selecting the optimal solid form of a potential Active Pharmaceutical Ingredient (API) to ensure stability and manufacturability . With a molecular formula of C5H4ClNO2S and a molecular weight of 177.61 g/mol, this compound is supplied with a purity of not less than 97% . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWLJHJXNDAOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302554
Record name 2-Thiazoleacetic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-23-7
Record name 2-Thiazoleacetic acid, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazoleacetic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The compound 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid (CAS No. 1392804-23-7) represents a key intermediate, combining the reactive potential of the thiazole nucleus with the functional versatility of a carboxylic acid moiety. The presence of a chlorine atom on the thiazole ring further modulates its electronic character and offers a potential vector for further chemical modification. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, expected reactivity, and potential applications, serving as a critical resource for researchers engaged in the synthesis and utilization of novel thiazole-based compounds.

Physicochemical and Structural Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogues, we can predict and estimate its core physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1392804-23-7Chemical Abstract Service
Molecular Formula C₅H₄ClNO₂S---
Molecular Weight 177.61 g/mol ---
Boiling Point 333.9 ± 22.0 °CPredicted[1]
Density 1.592 ± 0.06 g/cm³Predicted[1]
pKa 3.70 ± 0.10Predicted[1]
Melting Point Est. 155-156 °CEstimated based on the isomer 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[2]
Solubility Soluble in organic solventsBased on the properties of similar compounds[3]

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Methodology

A robust and widely applicable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. A plausible synthetic route for this compound, adapted from established procedures for similar compounds, is outlined below.[4]

Proposed Synthetic Pathway:

Synthesis_Workflow cluster_reactants Starting Materials Thiooxalamide Thiooxalamide Intermediate Ethyl 4-chloro-1,3-thiazole-2-carboxylate Thiooxalamide->Intermediate Hantzsch Reaction (Ethanol, Reflux) DCE 1,3-Dichloroacetone DCE->Intermediate Product This compound Intermediate->Product Hydrolysis & Decarboxylation (e.g., NaOH, H₃O⁺)

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 4-chloro-1,3-thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiooxalamide (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 4-chloro-1,3-thiazole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified ethyl 4-chloro-1,3-thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (40-50 °C) until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. The precipitation of the carboxylic acid should be observed.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Derivatives

The reactivity of this compound is dictated by its two primary functional components: the thiazole ring and the carboxylic acid group.

  • Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

    • Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with amines to yield amides.

    • Reduction: Reduction to the corresponding alcohol, 2-(4-chloro-1,3-thiazol-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although the presence of the chloro and acetic acid groups will influence the regioselectivity. The chlorine atom at the C4 position can potentially be displaced by strong nucleophiles under specific conditions, allowing for further functionalization of the ring.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the structural motifs present suggest several promising avenues for research.

  • Anti-inflammatory Agents: Numerous thiazole derivatives containing an acetic acid residue have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[5] The structural similarity of the target compound to known non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compelling candidate for evaluation as a selective COX-1 or COX-2 inhibitor.

  • Antimicrobial and Anticancer Agents: The thiazole scaffold is present in a wide array of compounds exhibiting antimicrobial and antiproliferative activities.[6] Further derivatization of the carboxylic acid moiety to amides or other functional groups could lead to the discovery of novel therapeutic agents in these areas.

  • Synthetic Building Block: As a bifunctional molecule, this compound is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid provides a handle for peptide coupling or linkage to other pharmacophores, while the chloro-substituted thiazole ring offers opportunities for further chemical elaboration.

Analytical Characterization (Predicted)

  • ¹H NMR: A singlet for the proton at the C5 position of the thiazole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the two carbons of the thiazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon bearing the chlorine atom will also be present.

  • FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and vibrations associated with the C=N and C-S bonds of the thiazole ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the carboxylic acid group and other characteristic fragments.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel therapeutic agents. While a comprehensive experimental characterization is yet to be widely published, its fundamental properties and reactivity can be reliably inferred from established chemical principles and data from related compounds. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in its effective utilization in their scientific endeavors.

References

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Thiazole rings are a common scaffold in pharmaceuticals due to their diverse biological activities, including antibacterial, anti-inflammatory, and antiviral properties[1]. This document details the molecule's structure, physicochemical properties, a representative synthetic pathway, and a suite of robust analytical methodologies for its characterization and quality control. The protocols described herein are designed to be self-validating, reflecting field-proven insights for generating reliable and reproducible data.

Molecular Structure and Physicochemical Properties

The foundational step in analyzing any compound is a thorough understanding of its structure and inherent properties. This compound is characterized by a five-membered thiazole ring substituted with a chlorine atom at the 4-position and an acetic acid moiety at the 2-position.

Chemical Structure

The structure consists of a planar, aromatic thiazole ring which imparts specific spectroscopic signatures. The chlorine atom is a key substituent influencing the electron density of the ring, and the carboxylic acid group provides a site for ionization and potential salt formation.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for structurally related compounds, providing a baseline for handling and analysis.

PropertyValueSource
Molecular Formula C₅H₄ClNO₂S-
Molecular Weight 177.61 g/mol -
IUPAC Name This compound-
Physical Description Expected to be a crystalline solid[2]
Solubility Soluble in organic solvents like DMSO, methanol[2]

Synthesis Pathway Overview: Hantzsch Thiazole Synthesis

Understanding the synthesis of the target compound is critical for anticipating potential impurities that may interfere with analysis. A common and versatile method for creating the thiazole core is the Hantzsch thiazole synthesis[1]. This involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For this compound, a plausible route involves reacting a derivative of thiourea with a chlorinated 4-carbon α-haloketone or ester, followed by hydrolysis.

HantzschSynthesis Thioamide Thiourea Derivative (e.g., Thioglycolamide) Cyclization Nucleophilic Attack & Condensation Thioamide->Cyclization Haloketone α,γ-Dichlorinated Carbonyl (e.g., Dichloracetoacetate) Haloketone->Cyclization ThiazoleEster Intermediate Thiazole Ester Cyclization->ThiazoleEster Hydrolysis Saponification (e.g., LiOH, NaOH) ThiazoleEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: General workflow for Hantzsch thiazole synthesis.

This process highlights potential impurities such as unreacted starting materials, over-alkylated byproducts, or incompletely hydrolyzed ester intermediates. A robust analytical workflow must be able to resolve and quantify these species.

Comprehensive Analytical Methodologies

A multi-faceted analytical approach is required to unambiguously confirm the structure and assess the purity of this compound. This involves a combination of spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Data Data Analysis & Structure Confirmation NMR->Data MS Mass Spectrometry (HRMS) MS->Data FTIR FTIR Spectroscopy FTIR->Data HPLC HPLC-UV HPLC->Data Sample Test Sample (this compound) Sample->NMR Sample->MS Sample->FTIR Sample->HPLC

Caption: Integrated analytical workflow for compound characterization.

Spectroscopic Characterization

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this molecule, we expect distinct signals for the thiazole ring proton and the methylene protons of the acetic acid side chain. The chemical shifts are influenced by the electronegativity of the adjacent sulfur, nitrogen, and chlorine atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, which appears as a broad singlet.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Acquisition (¹H):

    • Acquire a standard proton spectrum over a range of 0-12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Acquisition (¹³C):

    • Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected Data Interpretation: Based on data from similar thiazole derivatives, the following spectral features are anticipated.[3][4]

¹H NMR Expected Chemical Shift (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid>10Broad Singlet1H-COOH
Thiazole Ring~7.5 - 8.0Singlet1HC5-H
Methylene~3.8 - 4.2Singlet2H-CH₂-
¹³C NMR Expected Chemical Shift (ppm)Assignment
Carbonyl~170-COOH
Thiazole C2~165-170C-S-N
Thiazole C4~140-145C-Cl
Thiazole C5~115-120C-H
Methylene~35-40-CH₂-

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial step for confirming the identity of a newly synthesized compound. The fragmentation pattern can also provide structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Protocol: LC-HRMS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Couple a liquid chromatograph to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Use negative ion mode ESI ([M-H]⁻) to deprotonate the carboxylic acid, which is typically very efficient.

  • Data Acquisition: Acquire a full scan mass spectrum. The exact mass of the [M-H]⁻ ion should be observed.

    • Calculated Exact Mass for C₅H₃ClNO₂S⁻: 175.9551

Trustworthiness: The system must be calibrated with a known standard immediately prior to analysis to ensure mass accuracy is within an acceptable tolerance (typically < 5 ppm). The observation of the correct isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides definitive confirmation of its presence.[5]

Expertise & Causality: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an excellent, rapid technique to confirm the presence of the key carboxylic acid and the thiazole ring.

Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data Interpretation: The spectrum will provide a unique fingerprint for the molecule.[6]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H2500-3300 (very broad)Stretching
Carboxylic Acid C=O1700-1725Stretching
Thiazole Ring C=N, C=C1500-1650Ring Stretching
C-Cl600-800Stretching

The broad O-H stretch and the sharp, strong carbonyl (C=O) stretch are highly characteristic and confirm the presence of the carboxylic acid moiety.[7]

Chromatographic Purity Assessment

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and related substances.[8] A reversed-phase method is ideal for this moderately polar molecule. The key to a robust method is the selection of a column and mobile phase that provide good retention and symmetrical peak shape. Suppressing the ionization of the carboxylic acid with an acidic mobile phase is critical to prevent peak tailing.

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5-1.0 mg/mL.

  • Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar analytes.
Mobile Phase A Water with 0.1% Acetic AcidAcid modifier suppresses carboxylate ionization.[9]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume.
UV Detection 254 nm or Diode Array Detector (DAD)Thiazole ring provides strong UV absorbance. DAD allows for peak purity analysis.

Trustworthiness (System Suitability): Before analyzing samples, the chromatographic system must pass suitability tests.

  • Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.

  • Reproducibility: Five replicate injections of a standard solution should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive analysis of this compound requires a synergistic application of spectroscopic and chromatographic techniques. NMR and HRMS provide definitive structural confirmation, while FTIR offers rapid functional group identification. A well-validated reversed-phase HPLC method is essential for accurately determining purity and quantifying related substances. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical entity.

References

An In-depth Technical Guide to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: Synthesis, Identification, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities.[1] The substituted thiazole ring is a versatile scaffold, and modifications to its structure can lead to compounds with potent therapeutic properties.[2] This guide focuses on a specific derivative, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, providing a comprehensive overview of its identification, synthesis, and analytical characterization. Understanding the intricacies of this molecule is crucial for its potential application in drug discovery and development.

Core Identification

A unique and unambiguous identifier for any chemical compound is its Chemical Abstracts Service (CAS) number.

Compound NameCAS Number
This compound1392804-23-7

This CAS number is the definitive identifier for this specific molecule and should be used in all technical documentation and procurement.

Synthesis Pathway

A proposed synthetic scheme is outlined below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product Thiourea Thiourea Cyclocondensation Cyclocondensation Thiourea->Cyclocondensation Ethyl_4_chloro_3_oxobutanoate Ethyl_4_chloro_3_oxobutanoate Ethyl_4_chloro_3_oxobutanoate->Cyclocondensation Ethyl_2_amino_4_chlorothiazol_5_yl_acetate Ethyl_2_amino_4_chlorothiazol_5_yl_acetate Cyclocondensation->Ethyl_2_amino_4_chlorothiazol_5_yl_acetate EtOH, reflux Saponification Saponification Ethyl_2_amino_4_chlorothiazol_5_yl_acetate->Saponification Final_Product This compound Saponification->Final_Product 1. NaOH(aq) 2. HCl(aq)

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology: A Representative Protocol
  • Cyclocondensation:

    • To a solution of ethyl 4-chloro-3-oxobutanoate (1 equivalent) in ethanol, add thiourea (1 equivalent).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product, ethyl 2-amino-4-chlorothiazol-5-yl-acetate, can be purified by recrystallization or column chromatography.

  • Hydrolysis:

    • Dissolve the purified intermediate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, for example, 1M sodium hydroxide solution, and stir at room temperature overnight.

    • Monitor the saponification by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

    • A singlet for the methylene (-CH₂-) protons of the acetic acid group, expected to be in the range of 3.5-4.5 ppm.

    • A singlet for the proton on the thiazole ring (at position 5), likely appearing downfield in the aromatic region (7.0-8.0 ppm).

    • A broad singlet for the carboxylic acid proton (-COOH), which can vary widely in chemical shift (typically >10 ppm) and may not always be observed depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

    • A signal for the carbonyl carbon of the carboxylic acid, expected around 170-180 ppm.

    • Signals for the carbon atoms of the thiazole ring, typically in the range of 110-170 ppm.

    • A signal for the methylene carbon, expected around 30-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular weight is approximately 193.6 g/mol . The mass spectrum would show a molecular ion peak (M+) corresponding to this mass. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+ and M+2 peak pattern, which is a strong indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)1700-1725
C=N stretch (thiazole ring)~1600
C-Cl stretch600-800
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.

HPLC_Workflow Sample_Preparation Prepare sample solution (e.g., in Acetonitrile/Water) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Preparation->HPLC_System Column C18 Reverse-Phase Column HPLC_System->Column Detection UV Detector (e.g., at 254 nm) Column->Detection Mobile_Phase Isocratic or Gradient Elution (e.g., Acetonitrile and Water with 0.1% Formic Acid) Mobile_Phase->HPLC_System Data_Analysis Chromatogram Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

References

A Technical Guide to the Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The proposed synthetic route is a robust, three-step process designed for reproducibility and scalability. It begins with a modified Hantzsch thiazole synthesis to construct a 4-hydroxythiazole intermediate, followed by a deoxychlorination to install the key chloro-substituent, and concludes with a standard ester hydrolysis to yield the target carboxylic acid. This guide offers a detailed explanation of the reaction mechanisms, step-by-step experimental protocols, and critical insights into process optimization and safety, intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including antibiotics and anticancer agents.[1][2] Functionalized thiazole acetic acids, in particular, serve as crucial intermediates for creating more complex molecules with tailored pharmacological profiles. The target molecule, this compound, combines the thiazole core with a reactive carboxylic acid handle at the 2-position and a key chlorine substituent at the 4-position, making it an attractive precursor for library synthesis and lead optimization.

Synthesizing polysubstituted thiazoles with precise regiochemistry can be challenging. Direct chlorination of a pre-formed 2-(thiazol-2-yl)acetic acid ester would likely result in an undesired mixture of isomers, with substitution favoring the more electron-rich C5 position.[3] Therefore, a more controlled strategy is required where the substitution pattern is established during the construction of the heterocyclic ring or through a reliable functional group interconversion.

This guide details a logical and efficient three-step synthesis that addresses these challenges:

  • Step A: Hantzsch Cyclization: Synthesis of an ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate intermediate. This approach builds the core ring structure and installs the acetic acid ester sidechain at the C2 position and a hydroxyl group at C4, which will serve as a handle for chlorination.

  • Step B: Deoxychlorination: Conversion of the 4-hydroxy group to the target 4-chloro substituent using a standard chlorinating agent to produce ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate.

  • Step C: Saponification: Hydrolysis of the ethyl ester to afford the final product, this compound.

This pathway leverages common starting materials and employs well-established, high-yielding chemical transformations, making it a practical approach for laboratory-scale synthesis.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step A: Hantzsch Cyclization cluster_1 Step B: Deoxychlorination cluster_2 Step C: Saponification A_start1 Ethyl 3-amino-3-thioxopropanoate A_prod Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate A_start1->A_prod Hantzsch Synthesis A_start2 Chloroacetyl Chloride A_start2->A_prod B_prod Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate A_prod->B_prod Intermediate B_reagent POCl₃ or SOCl₂ B_reagent->B_prod C_prod This compound (Target) B_prod->C_prod Ester Precursor C_reagent 1. NaOH (aq) 2. HCl (aq) C_reagent->C_prod

Caption: Overall 3-step synthetic route to the target compound.

Detailed Synthesis Pathway and Experimental Protocols

Part A: Synthesis of Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate

The cornerstone of this synthesis is the Hantzsch thiazole reaction, a classic method for constructing the thiazole ring.[4] In this modified approach, we react an α-halo acyl chloride with a thioamide bearing the required ester functionality. The choice of chloroacetyl chloride provides the C4 and C5 atoms, while ethyl 3-amino-3-thioxopropanoate (ethyl thiooxamate) provides the N1, C2, and S atoms, along with the C2-side chain. The reaction proceeds via cyclocondensation to form the stable 4-hydroxythiazole tautomer.

Hantzsch_Mechanism Thioamide Ethyl 3-amino-3-thioxopropanoate Intermediate1 S-Acylated Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (S on C=O) AcylChloride Chloroacetyl Chloride AcylChloride->Intermediate1 Intermediate2 Enol Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization (N on C-Cl) & Tautomerization Product Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate Intermediate2->Product 3. Elimination of HCl

Caption: Mechanism for the formation of the 4-hydroxythiazole intermediate.

  • Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethyl 3-amino-3-thioxopropanoate (1.0 eq) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Initial Reaction: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.05 eq) in 20 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization from an ethanol/water mixture to yield ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate.

Part B: Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

The conversion of a heteroaromatic hydroxyl group to a chloro group is a standard and reliable transformation. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this purpose. POCl₃ is often preferred for its efficacy with heterocyclic systems. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate (1.0 eq) obtained from Part A.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature. A small amount of a high-boiling solvent like N,N-dimethylformamide (DMF) can be added catalytically.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Extraction: Neutralize the aqueous solution with solid sodium bicarbonate or a concentrated NaOH solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate.

Part C: Synthesis of this compound

The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The reaction is typically carried out using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidic work-up to protonate the carboxylate salt.

  • Hydrolysis: Dissolve the ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (1.0 eq) from Part B in a mixture of THF and water (e.g., a 3:1 ratio). Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

  • Isolation: A precipitate of the carboxylic acid should form. If it does not, extract the aqueous solution multiple times with ethyl acetate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Data Summary and Characterization

The following table summarizes the key parameters for each step of the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactionKey ReagentsProductExpected YieldExpected Appearance
A Hantzsch CyclizationEthyl 3-amino-3-thioxopropanoate, Chloroacetyl ChlorideEthyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate65-75%Off-white to pale yellow solid
B DeoxychlorinationPOCl₃Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate70-85%Colorless to pale yellow oil
C SaponificationNaOH, HClThis compound>90%White to off-white solid

Characterization of Final Product:

  • ¹H NMR: Expect signals for the methylene protons of the acetic acid side chain (singlet, ~3.9-4.1 ppm) and the C5 proton of the thiazole ring (singlet, ~7.2-7.4 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon (~170 ppm), the thiazole ring carbons (C2, C4, C5), and the methylene carbon.

  • IR Spectroscopy: A strong carbonyl stretch for the carboxylic acid (~1700-1725 cm⁻¹) and broad O-H stretching (~2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₅H₄ClNO₂S should be observed, along with its characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood. Reacts violently with water and alcohols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. The quenching procedure must be done slowly and carefully on ice.

  • Thionyl Chloride (SOCl₂): If used as an alternative to POCl₃, it is also highly corrosive and reacts violently with water.

  • Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a member of the pharmacologically significant thiazole class of compounds. While direct studies on this specific molecule are limited, this document synthesizes evidence from structurally related thiazole acetic acid derivatives to propose a primary anti-inflammatory mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This guide will delve into the molecular interactions underpinning this activity, detail robust experimental protocols for its validation, and present a scientific rationale for its potential as a therapeutic agent.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The anti-inflammatory potential of thiazole derivatives has been a subject of intense research, with many exhibiting potent inhibition of key mediators in the inflammatory cascade.[2][3] The subject of this guide, this compound, possesses the characteristic thiazole and acetic acid moieties that are common features in many non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy strongly suggests a similar mechanism of action, primarily through the modulation of the arachidonic acid pathway.

Postulated Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most probable mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2]

The Arachidonic Acid Cascade and the Role of COX Enzymes

Inflammation is often initiated by the release of arachidonic acid from cell membranes. The COX enzymes then act on arachidonic acid to produce prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes.

Caption: The Arachidonic Acid Cascade.

By inhibiting COX enzymes, this compound would effectively block the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effect. Several studies on thiazole derivatives have demonstrated their potent inhibitory activity against both COX-1 and COX-2.[6][7][8]

Potential for Selective COX-2 Inhibition

While many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, selective COX-2 inhibition is a desirable therapeutic goal. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. Its inhibition can lead to gastrointestinal side effects.[4] In contrast, COX-2 is primarily induced at sites of inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory relief with a reduced risk of gastric complications. The structural features of this compound may confer some degree of selectivity for COX-2, a hypothesis that warrants experimental investigation.[9]

Secondary and Ancillary Mechanisms of Action

While COX inhibition is the most likely primary mechanism, other pathways may contribute to the overall pharmacological profile of this compound.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases.[10] Some fused triazolo-thiadiazole derivatives, which share a heterocyclic core with the compound of interest, have been identified as inhibitors of TNF-α.[11] Inhibition of TNF-α production or signaling could represent a significant complementary anti-inflammatory mechanism.

References

An In-depth Technical Guide on the Biological Activity of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the predicted biological potential of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a molecule of significant interest. Drawing upon extensive research into structurally related thiazole-containing compounds, this document will explore its probable synthesis, potential antimicrobial and anticancer activities, and plausible mechanisms of action. Detailed experimental protocols are provided to facilitate further investigation and validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel thiazole derivatives.

Introduction: The Prominence of the Thiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with significant biological importance.[2] Its unique chemical properties, including its ability to participate in hydrogen bonding and various other molecular interactions, make it a versatile scaffold for the design of new therapeutic agents.[3] Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][4] The incorporation of an acetic acid moiety and a chloro-substitution on the thiazole ring, as seen in this compound, suggests a compound with potentially unique and potent biological activities worthy of in-depth investigation.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. A plausible synthetic route would involve the reaction of a thioamide with an α-haloketone or a related electrophile.

A potential synthetic pathway is outlined below:

Synthesis_Pathway Thiourea Thiourea Intermediate_A 2-Thioxo-imidazolidin-4-one Thiourea->Intermediate_A + Chloroacetic acid Chloroacetic_acid Chloroacetic acid Target_Compound This compound Intermediate_A->Target_Compound + POCl3, then Hydrolysis POCl3 POCl3 Hydrolysis Hydrolysis

Caption: Proposed synthesis of this compound.

Characterization of the final compound would be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid.

Predicted Biological Activities and Mechanistic Insights

Based on the biological activities of structurally similar thiazole derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives are well-documented antimicrobial agents.[2][5] The presence of the thiazole ring is often a key pharmacophore in compounds that inhibit microbial growth.[2] The chloro-substituent may enhance this activity, as halogenation is a common strategy in the development of potent antimicrobials.

Plausible Mechanisms of Action:

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[6]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes.[5]

  • Enzyme Inhibition: The thiazole nucleus can interact with and inhibit various essential microbial enzymes.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of thiazole derivatives.[3][4] They have been shown to be effective against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[7]

Plausible Mechanisms of Action:

  • Kinase Inhibition: Many thiazole-containing compounds, such as the approved drug Dasatinib, act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[3]

  • Induction of Apoptosis: Thiazole derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells.[8][9]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[9]

  • Inhibition of Angiogenesis: Some derivatives have shown anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors.[10]

Proposed Experimental Workflows

To validate the predicted biological activities of this compound, a series of in vitro and in silico studies are recommended.

Antimicrobial Activity Assays

Antimicrobial_Workflow Start Synthesized Compound MIC Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Time_Kill Time-Kill Kinetic Assay MIC->Time_Kill Mechanism_Study Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) MBC->Mechanism_Study Time_Kill->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis

Caption: Workflow for evaluating antimicrobial activity.

Step-by-Step Protocol: MIC Assay (Broth Microdilution)

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assays

Anticancer_Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HepG2 cell lines) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Mechanism_Study Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Apoptosis->Mechanism_Study Cell_Cycle->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis

Caption: Workflow for evaluating anticancer activity.

Step-by-Step Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation

The following tables provide a template for summarizing the anticipated quantitative data from the proposed experiments.

Table 1: Antimicrobial Activity of this compound

Test OrganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Candida albicans (Fungus)

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)
HepG2 (Liver Cancer)
A549 (Lung Cancer)

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is not yet available, the extensive body of research on related thiazole derivatives strongly suggests its potential as a promising antimicrobial and anticancer agent. The proposed experimental workflows provide a clear path for the systematic evaluation of these activities. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing its potency and selectivity. The findings from these investigations will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel drug candidate.

References

solubility of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive publicly available solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for understanding and evaluating the solubility of this and similar thiazole derivatives.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a fundamental physicochemical property in pharmaceutical sciences.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2]

The compound this compound possesses structural motifs—a chlorinated thiazole ring and a carboxylic acid group—that suggest a complex solubility profile. The thiazole ring is a common scaffold in many pharmaceuticals, and understanding the interplay of its features with various solvents is essential for formulation development, purification, and analytical method design.

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. For this compound, the key structural features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This functional group is ionizable and can act as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and aqueous media, especially as a function of pH. In aqueous solutions with a pH above the compound's pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

  • The Thiazole Ring: This heterocyclic ring contains both nitrogen and sulfur atoms, which can participate in hydrogen bonding as acceptor sites. The ring system itself contributes to the overall polarity of the molecule.

  • The Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group that increases the lipophilicity (fat-solubility) of the molecule, which may decrease its solubility in highly polar solvents like water.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This method measures the thermodynamic solubility, which is the saturation point of a solution in equilibrium with an excess of the solid drug.[5] The following protocol is a self-validating system designed to produce reliable and reproducible results.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The suspension is then separated, and the concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique.[1]

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, chemically inert, e.g., PTFE)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

  • Preparation of Solvent Media: Prepare all desired solvents and buffer solutions. For aqueous solubility, it is crucial to test at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[6]

  • Addition of Excess Solute: To a glass vial, add a known volume of the chosen solvent (e.g., 5 mL). Add an amount of this compound that is well in excess of its expected solubility. A visual confirmation of undissolved solid should be apparent throughout the experiment.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period.

    • Causality Explanation: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.[1] An equilibration time of 24 to 72 hours is common, but the exact time should be established by sampling at various time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration in solution has reached a plateau.[6]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To obtain a clear supernatant free of any solid particles, either centrifuge the vials at high speed or filter the suspension using a syringe filter.

    • Trustworthiness Check: The separation step is critical. Any particulate matter in the sample will lead to an overestimation of solubility. Filtration is often preferred, but it is essential to ensure that the compound does not adsorb to the filter membrane. This can be validated by filtering a standard solution of known concentration and confirming no loss of analyte.

  • Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Causality Explanation: HPLC-UV is a robust and widely used technique for quantifying pharmaceutical compounds due to its specificity and sensitivity.[2] A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

Data Presentation

All quantitative solubility data should be summarized in a structured table for clear comparison.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
e.g., Water257.4Experimental ValueCalculated Value
e.g., Ethanol25N/AExperimental ValueCalculated Value
e.g., DMSO25N/AExperimental ValueCalculated Value

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Solvent in Vial B 2. Seal Vial A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Settle Suspension C->D E 5. Centrifuge or Filter to get Clear Supernatant D->E F 6. Prepare Dilutions (if necessary) E->F G 7. Quantify Concentration (e.g., by HPLC-UV) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific solubility data for this compound is not widely published, a thorough understanding of its structural components allows for a rational prediction of its solubility behavior. This guide provides the necessary theoretical background and a robust, detailed experimental protocol based on the shake-flask method to enable researchers to accurately and reliably determine its solubility in various solvents. The successful execution of this protocol will yield critical data for advancing the development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a molecule of interest due to its heterocyclic nature, combining a thiazole ring with a chloro substituent and an acetic acid moiety. Such functionalities are often associated with diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the experimental rationale and data interpretation, grounded in the principles of spectroscopic analysis.

The structural confirmation of a synthesized compound like this compound is a multi-faceted process. It relies on the synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. In the absence of a complete, published reference spectrum for this specific molecule, this guide will also leverage data from structurally analogous compounds to predict and interpret the spectral features, a common and necessary practice in the field of chemical analysis.

Experimental Protocols: A Rationale-Driven Approach

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental design. The choices of solvents, instrumentation parameters, and sample preparation methods are not arbitrary; they are dictated by the physicochemical properties of the analyte and the specific information sought.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and processing.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for this compound. Its high polarity effectively dissolves the carboxylic acid, and its residual proton signal at ~2.50 ppm does not interfere with the expected signals of the analyte. The broad "acidic proton" signal from the carboxylic acid will also be observable in DMSO-d6.

  • Instrumentation: A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine structural confirmation. Higher field strengths could be employed for more complex molecules or to resolve overlapping signals.

  • ¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy: This technique reveals the number of different types of carbon atoms in the molecule and their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Workflow for IR Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR data acquisition.

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation. It involves pressing the sample against a high-refractive-index crystal (often diamond or germanium).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural clues through the analysis of fragmentation patterns.

Experimental Workflow for Mass Spectrometry

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a key intermediate in the development of novel therapeutic agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The synthesis is presented as a two-step process, commencing with the formation of the ethyl ester precursor followed by its hydrolysis to the target carboxylic acid. This application note is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, where the chloro-substituted thiazole moiety and the acetic acid side chain provide versatile handles for further chemical modification. The development of a robust and well-documented synthetic protocol for this compound is therefore of significant interest to the drug discovery community.

This guide details a reliable two-step synthesis of this compound. The synthetic strategy involves an initial Hantzsch-type thiazole synthesis to form the ethyl ester intermediate, ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate, followed by a straightforward hydrolysis to yield the final product. This approach is advantageous due to the ready availability of starting materials and the generally high yields of the individual steps.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages:

  • Step 1: Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate via the reaction of a thioamide with an appropriate α-halocarbonyl compound.

  • Step 2: Hydrolysis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate to the corresponding carboxylic acid.

Synthesis_Workflow start Starting Materials: - Ethyl 2-chloroacetoacetate - Thioamide step1 Step 1: Hantzsch Thiazole Synthesis (Formation of Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate) start->step1 step2 Step 2: Chlorination (Conversion of hydroxyl to chloro group) step1->step2 step3 Step 3: Hydrolysis (Formation of the final product) step2->step3 product Final Product: This compound step3->product

Caption: A simplified workflow for the synthesis of this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
Ethyl chloroacetoacetateReagentSigma-AldrichCorrosive, handle with care.[]
ThioureaACSFisher Scientific
EthanolAnhydrousVWR
Sodium hydroxidePelletsEMD MilliporeCorrosive
Hydrochloric acidConcentratedJ.T. BakerCorrosive
Diethyl etherAnhydrousSigma-AldrichFlammable
Magnesium sulfateAnhydrousAcros Organics
Round-bottom flasksVariesKimble
Reflux condenserStandardAce Glass
Magnetic stirrer with hotplateStandardCorning
Separatory funnel500 mLPyrex
Rotary evaporatorStandardBüchi
pH paper or meterWhatman
Filtration apparatus

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

This initial step follows the principles of the Hantzsch thiazole synthesis.[2][5][6]

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of ethyl 2-aminothiazole-4-acetate hydrochloride will form.

  • Filter the solid product and wash with a small amount of cold ethanol.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base such as sodium bicarbonate solution until the pH is approximately 7-8. The free base can then be extracted with a suitable organic solvent like ethyl acetate.

Step 2: Sandmeyer-type reaction for the synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

This step involves the conversion of the amino group to a chloro group.

  • Suspend the ethyl 2-aminothiazole-4-acetate hydrochloride (0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) in a flask cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (12 g, 0.12 mol) in concentrated hydrochloric acid (50 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to this compound

This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.[7]

  • Dissolve the crude ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (6 g, 0.15 mol) to the solution and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of this compound should form.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl chloroacetoacetate and concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Discussion of the Reaction Mechanism

The synthesis of the thiazole ring in Step 1 proceeds via the well-established Hantzsch thiazole synthesis.[2][5] This reaction involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of ethyl 4-chloroacetoacetate, followed by cyclization and dehydration to form the thiazole ring.

The conversion of the amino group to a chloro group in Step 2 is a Sandmeyer-type reaction. The primary amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This intermediate then undergoes a copper(I) chloride-catalyzed substitution reaction where the diazonium group is replaced by a chlorine atom, with the liberation of nitrogen gas.

The final step is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

References

Application Notes & Protocols for Preclinical Evaluation of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated, contributing to a wide array of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inherent versatility of the thiazole ring allows for structural modifications that can be tailored to interact with specific biological targets within the inflammatory cascade.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific novel compound, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid . While direct studies on this particular molecule are not yet prevalent in published literature, its structural features—a chloro-substituted thiazole ring coupled with an acetic acid moiety—suggest a strong potential for anti-inflammatory activity. The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] This guide outlines a logical, multi-tiered approach, starting from in vitro mechanistic assays to in vivo proof-of-concept studies, to rigorously assess the anti-inflammatory potential of this compound.

Part 1: Proposed Mechanism of Action - Dual Inhibition of Arachidonic Acid Pathways

The inflammatory response is intricately regulated by a network of signaling pathways. A central hub in this network is the metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] These pathways produce prostaglandins and leukotrienes, respectively, which are potent lipid mediators that drive the cardinal signs of inflammation: pain, heat, redness, swelling, and loss of function. Many existing thiazole-based compounds have demonstrated inhibitory activity against COX and/or LOX enzymes.[4][5][6]

We hypothesize that This compound functions as a dual inhibitor of COX and 5-LOX, thereby blocking the production of both prostaglandins and leukotrienes. This dual-inhibition profile is highly desirable as it may offer broader anti-inflammatory efficacy and potentially a more favorable gastrointestinal safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes.

Caption: Proposed mechanism of this compound.

Part 2: In Vitro Evaluation Protocols

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the compound's direct enzymatic inhibition, its efficacy in a cellular model of inflammation, and its potential cytotoxicity.

In_Vitro_Workflow cluster_secondary Secondary Screening: Cellular Efficacy & Safety cluster_endpoints Endpoint Analysis start This compound (Test Compound) cox_assay COX-1 & COX-2 Enzyme Inhibition Assay start->cox_assay lox_assay 5-LOX Enzyme Inhibition Assay start->lox_assay lps_stim LPS Stimulation + Test Compound start->lps_stim cytotoxicity Cell Viability Assay (MTT / LDH) start->cytotoxicity ic50 Determine IC₅₀ Values cox_assay->ic50 lox_assay->ic50 cell_culture RAW 264.7 Macrophages cell_culture->lps_stim cell_culture->cytotoxicity no_assay Nitric Oxide (NO) Quantification (Griess Assay) lps_stim->no_assay cytokine_assay Cytokine Quantification (TNF-α, IL-6 by ELISA) lps_stim->cytokine_assay viability_data Determine CC₅₀ Value cytotoxicity->viability_data

Caption: Experimental workflow for in vitro evaluation.

Protocol 2.1: COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the test compound on COX-1, COX-2, and 5-LOX enzymes and to calculate the IC₅₀ values.

Rationale: This is the most direct method to test our central hypothesis. Commercially available fluorometric or colorimetric inhibitor screening kits provide a robust and high-throughput method for this evaluation.[3][6]

Materials:

  • COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

  • 5-LOX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • This compound, dissolved in DMSO.

  • Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2), Zileuton (for 5-LOX).

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration range is 0.01 µM to 100 µM. Also prepare serial dilutions of the positive control inhibitors.

  • Assay Execution: Follow the manufacturer's protocol precisely. Generally, this involves adding the enzyme (COX-1, COX-2, or 5-LOX), the arachidonic acid substrate, and the test compound or control to the wells of a 96-well plate.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time to allow the enzymatic reaction to proceed.

  • Measurement: Read the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage inhibition against the log concentration of the compound.

    • Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Table 1: Hypothetical Enzyme Inhibition Data

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) 5-LOX IC₅₀ (µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound 15.2 1.8 8.5 8.4
Celecoxib 12.5 0.08 >100 156

| Zileuton | >100 | >100 | 0.5 | N/A |

Protocol 2.2: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the compound's ability to suppress the production of key pro-inflammatory mediators (NO, TNF-α, IL-6) in a cellular model of inflammation.

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response via Toll-like receptor 4 (TLR4) signaling.[7][8] This assay assesses the compound's efficacy in a more complex biological context than a simple enzyme assay.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • LPS from E. coli O111:B4.

  • Test compound dissolved in DMSO.

  • Griess Reagent for Nitric Oxide (NO) quantification.

  • ELISA kits for mouse TNF-α and IL-6.

  • MTT or LDH cytotoxicity assay kit.

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cytotoxicity Pre-Screen (Mandatory): In a separate plate, treat cells with the test compound at various concentrations (e.g., 1 µM to 100 µM) for 24 hours without LPS. Assess cell viability using an MTT or LDH assay to determine the non-toxic concentration range. Subsequent experiments must use concentrations that show >90% cell viability.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS (final concentration of 1 µg/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • NO Measurement: Use 50 µL of the supernatant to quantify NO production (as nitrite) using the Griess Reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control group.

    • Plot the results and determine the IC₅₀ for the inhibition of each mediator if applicable.

Table 2: Hypothetical Cellular Anti-Inflammatory Activity

Compound Conc. (µM) NO Production (% of LPS Control) TNF-α Release (% of LPS Control) Cell Viability (%)
0 (LPS only) 100 ± 8.5 100 ± 9.2 98 ± 2.1
1 85.2 ± 6.1 88.4 ± 7.5 99 ± 1.8
5 55.7 ± 4.9 62.1 ± 5.3 97 ± 2.5
10 24.3 ± 3.8 30.5 ± 4.1 96 ± 3.0

| 25 | 8.9 ± 2.1 | 12.8 ± 2.9 | 95 ± 2.7 |

Part 3: In Vivo Evaluation Protocols

Successful in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

In_Vivo_Workflow cluster_model Acute Inflammation Model: Carrageenan-Induced Paw Edema cluster_analysis Endpoint Analysis start Compound with Proven In Vitro Efficacy animal_group Group Animals (n=6-8/group) - Vehicle Control - Test Compound (e.g., 10, 30, 100 mg/kg) - Positive Control (Indomethacin) start->animal_group dosing Oral (p.o.) or Intraperitoneal (i.p.) Administration of Compounds animal_group->dosing induction Subplantar Injection of 1% Carrageenan into Right Hind Paw dosing->induction measurement Measure Paw Volume at 0, 1, 2, 3, 4, 6 hours (Plethysmometer) induction->measurement edema_calc Calculate Paw Volume Increase (V_t - V_0) measurement->edema_calc inhibition_calc Calculate % Inhibition of Edema vs. Vehicle Control edema_calc->inhibition_calc

Caption: Experimental workflow for in vivo paw edema assay.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established in vivo model.

Rationale: The carrageenan-induced paw edema model is a highly reproducible and widely used assay for screening acute anti-inflammatory drugs.[9][10] The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandin production.[9] This allows for an initial characterization of the compound's mechanism.

Materials:

  • Male Wistar rats (180-220 g).

  • Carrageenan (Lambda, Type IV).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: Indomethacin (10 mg/kg).

  • Digital Plethysmometer.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control.

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test Compound at three dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

  • Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or via the intended clinical route.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[11]

  • Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.[9]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group at each time point.

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100

Table 3: Hypothetical Paw Edema Inhibition Data (at 4 hours post-carrageenan)

Treatment Group (Dose) Mean Paw Volume Increase (mL) ± SEM % Inhibition of Edema
Vehicle Control 0.85 ± 0.06 -
Indomethacin (10 mg/kg) 0.32 ± 0.04* 62.4%
Test Compound (10 mg/kg) 0.65 ± 0.05 23.5%
Test Compound (30 mg/kg) 0.41 ± 0.03* 51.8%
Test Compound (100 mg/kg) 0.29 ± 0.04* 65.9%

*p < 0.05 compared to Vehicle Control group.

Conclusion and Future Directions

This document provides a structured framework for the preclinical evaluation of this compound. The proposed protocols are designed to first validate the hypothesized mechanism of action through in vitro enzyme and cellular assays, and then confirm its anti-inflammatory efficacy in a standard in vivo model. Positive results from these studies would provide a strong rationale for further development, including more complex chronic inflammation models (e.g., collagen-induced arthritis), pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive safety and toxicology assessments. The systematic application of these protocols will enable a thorough and robust characterization of this promising compound for its potential as a next-generation anti-inflammatory therapeutic.

References

Application Notes & Protocols: The Utility of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid and its Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

These application notes serve as a detailed guide for researchers, scientists, and professionals in the field of drug development, focusing on the synthesis and potential applications of thiazole derivatives in agrochemical research. While direct research on 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is not extensively documented in publicly available literature, this guide will explore the broader and significant applications of structurally related thiazole compounds. The thiazole ring is a critical pharmacophore in a variety of commercial agrochemicals, exhibiting a wide range of biological activities.[1][2][3] This document will leverage the well-established importance of the thiazole moiety, with a particular focus on the pivotal intermediate, 2-chloro-5-chloromethylthiazole (CCMT), in the synthesis of globally significant insecticides.

The acetic acid functional group, a key feature of the user's topic of interest, is also a well-known component of potent herbicides, most notably phenoxyacetic acids like 2,4-D.[4][5] Therefore, this guide will also extrapolate from the known bioactivities of these two core structures—the chloro-thiazole ring and the acetic acid moiety—to propose potential research avenues and screening protocols for novel derivatives.

Part 1: Synthesis of Key Thiazole Intermediates: 2-Chloro-5-chloromethylthiazole (CCMT)

The compound 2-chloro-5-chloromethylthiazole (CCMT) is a cornerstone intermediate in the production of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin.[6][7] Its efficient synthesis is a subject of significant industrial and academic interest. Several synthetic routes have been developed, often aiming to improve yield, reduce byproducts, and simplify the operational procedure.

A prevalent method involves a "one-pot" process starting from 2,3-dichloropropene and sodium thiocyanate. This approach is advantageous due to its operational simplicity and high efficiency.[8][9]

Protocol 1: "One-Pot" Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

This protocol is a representative synthesis based on methods described in the scientific literature.[8][9][10]

Objective: To synthesize 2-chloro-5-chloromethylthiazole from 2,3-dichloropropene and sodium thiocyanate.

Materials:

  • 2,3-dichloropropene

  • Sodium thiocyanate (NaSCN)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Toluene (Solvent)

  • Sulfuryl chloride (SO₂Cl₂) or Thionyl chloride (SOCl₂) (Chlorinating/Cyclizing Agent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux and distillation glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • Initial Reaction Setup: In a three-necked flask equipped with a condenser and a dropping funnel, add sodium thiocyanate, tetrabutylammonium bromide, and toluene.

  • Addition of Dichloropropene: While stirring, slowly add 2,3-dichloropropene to the mixture.

  • Substitution Reaction: Heat the mixture to reflux (approximately 80°C) for several hours to facilitate the substitution reaction, forming 1-isothiocyanato-2-chloropropene.

  • Isomerization: Increase the temperature to around 120°C to induce high-temperature isomerization of the intermediate.

  • Chlorination and Cyclization: Cool the reaction mixture. In a separate step, or in the same pot under controlled conditions, introduce a chlorinating agent like sulfuryl chloride or thionyl chloride to effect the chlorination and cyclization, yielding 2-chloro-5-chloromethylthiazole.[9][11]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain high-purity 2-chloro-5-chloromethylthiazole.[6][10]

Causality and Insights:

  • The use of a phase transfer catalyst like tetrabutylammonium bromide is crucial for facilitating the reaction between the aqueous/solid sodium thiocyanate and the organic 2,3-dichloropropene.

  • The one-pot approach is economically and environmentally advantageous as it minimizes solvent waste and reduces the number of unit operations.[9]

  • Careful control of temperature is critical during each step to maximize the yield of the desired product and minimize the formation of side products.

Synthesis Workflow Diagram

Synthesis_Workflow A 2,3-Dichloropropene + Sodium Thiocyanate B Substitution Reaction (Toluene, Reflux) A->B Reagents C 1-Isothiocyanato-2-chloropropene B->C Intermediate D High-Temperature Isomerization C->D E Chlorination & Cyclization (SO₂Cl₂ or SOCl₂) D->E F Crude 2-Chloro-5-chloromethylthiazole E->F G Purification (Washing, Drying, Distillation) F->G H Pure CCMT G->H

Caption: Workflow for the one-pot synthesis of CCMT.

Part 2: Application in Insecticide Synthesis: The Case of Thiamethoxam

Thiamethoxam is a second-generation neonicotinoid insecticide with a broad spectrum of activity against numerous insect pests.[7][12] It functions as a systemic insecticide, meaning it is absorbed by the plant and distributed throughout its tissues, providing protection from the inside out.[7]

Mode of Action: Thiamethoxam acts on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs). This binding disrupts the normal transmission of nerve impulses, leading to paralysis and eventual death of the insect. The selectivity of neonicotinoids for insects over mammals is attributed to the higher sensitivity of insect nAChRs.[7]

Protocol 2: Synthesis of Thiamethoxam from CCMT

This protocol outlines the final key step in the synthesis of Thiamethoxam, the N-alkylation of the nitroguanidine intermediate with CCMT.[12][13][14]

Objective: To synthesize Thiamethoxam by reacting 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethylthiazole (CCMT).

Materials:

  • 2-chloro-5-chloromethylthiazole (CCMT)

  • 3-methyl-4-nitroimino-1,3,5-oxadiazinane

  • Potassium carbonate (K₂CO₃) (Base)

  • Dimethylformamide (DMF) (Solvent)

  • Standard reaction glassware with stirring and temperature control

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 3-methyl-4-nitroimino-1,3,5-oxadiazinane in dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate to the solution to act as a base.

  • Addition of CCMT: Slowly add a solution of CCMT in DMF to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to slightly elevated) for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • The reaction mixture is typically poured into water to precipitate the crude Thiamethoxam.

    • The solid product is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent to yield pure Thiamethoxam.[15]

Causality and Insights:

  • DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the cation of the base and allowing the nucleophile to react with the electrophilic chloromethyl group of CCMT.

  • Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the nitroguanidine intermediate, creating the nucleophile required for the alkylation reaction.

Thiamethoxam Mode of Action Diagram

Mode_of_Action Thiamethoxam Thiamethoxam Binding Irreversible Binding Thiamethoxam->Binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS nAChR->Binding Signal Continuous Nerve Stimulation Binding->Signal Paralysis Paralysis Signal->Paralysis Death Insect Death Paralysis->Death

Caption: Simplified mode of action of Thiamethoxam.

Part 3: Broader Agrochemical Potential and Future Directions

The thiazole ring is a versatile scaffold found in various agrochemicals beyond neonicotinoid insecticides.[1][2]

  • Fungicides: Compounds containing a thiazole moiety, such as Thiabendazole and Thifluzamide, are effective fungicides.[1] Research into novel thiazole derivatives continues to yield compounds with promising fungicidal activity against a range of plant pathogens.[16][17][18]

  • Herbicides: While less common than in insecticides or fungicides, the thiazole ring is present in some herbicides like Methabenzthiazuron.[1]

  • Safeners: Certain thiazole derivatives have been investigated for their ability to act as safeners, protecting crops from the phytotoxic effects of herbicides.[19]

Hypothesizing the Role of the Acetic Acid Moiety

The compound this compound combines the chloro-thiazole core with an acetic acid side chain. This structure is reminiscent of auxinic herbicides like 2,4-D ((2,4-Dichlorophenoxy)acetic acid).[4][5] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[5]

It is plausible that novel thiazolyl acetic acids could exhibit herbicidal activity through a similar mode of action. The specific substitution pattern on the thiazole ring would be critical in determining the molecule's ability to bind to auxin receptors and its selectivity between crops and weeds.

Part 4: General Screening Protocol for Novel Thiazole Derivatives

This protocol provides a general framework for the preliminary screening of new chemical entities, such as derivatives of this compound, for multiple agrochemical activities.

Protocol 3: Tier 1 Agrochemical Bioactivity Screening

Objective: To perform a preliminary assessment of the herbicidal, fungicidal, and insecticidal activity of a novel thiazole compound.

A. Herbicidal Activity Screening (Post-emergence)

  • Plant Preparation: Grow indicator plant species (e.g., a representative monocot like corn and a dicot like soybean or a common weed like Amaranthus retroflexus) in pots under controlled greenhouse conditions.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and then dilute to various test concentrations (e.g., 10, 100, 1000 ppm) in water containing a surfactant.

  • Application: Spray the plants evenly with the test solutions until runoff. Include a negative control (solvent + surfactant) and a positive control (e.g., 2,4-D for broadleaf activity).

  • Evaluation: After a set period (e.g., 7 and 14 days), visually assess the plants for signs of phytotoxicity (e.g., necrosis, chlorosis, epinasty, stunting) and score them on a scale (e.g., 0 = no effect, 100 = complete kill).

B. Fungicidal Activity Screening (In Vitro)

  • Pathogen Culture: Culture representative plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea) on a suitable medium like Potato Dextrose Agar (PDA).[18]

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay: Incorporate the test compound at various concentrations into molten PDA before pouring plates.

  • Inoculation: Place a mycelial plug from an actively growing culture of the test fungus in the center of each plate.

  • Evaluation: Incubate the plates at an appropriate temperature. After several days, measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a control plate containing no test compound.

C. Insecticidal Activity Screening (Diet Incorporation)

  • Insect Rearing: Maintain a culture of a representative insect pest (e.g., larvae of the cotton leafworm, Spodoptera littoralis).[20]

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay: Incorporate the test compound into an artificial insect diet at various concentrations.

  • Exposure: Place a set number of insect larvae into containers with the treated diet.

  • Evaluation: After a defined period (e.g., 3-5 days), record the larval mortality at each concentration. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) if possible.

Screening Workflow Diagram

Screening_Workflow cluster_0 Herbicidal Screen cluster_1 Fungicidal Screen cluster_2 Insecticidal Screen H1 Indicator Plants (Monocot/Dicot) H2 Spray Application H1->H2 H3 Visual Assessment (Phytotoxicity) H2->H3 F1 Pathogen Culture (PDA Plates) F2 Compound in Media F1->F2 F3 Measure Growth Inhibition F2->F3 I1 Test Insects (e.g., Larvae) I2 Diet Incorporation I1->I2 I3 Assess Mortality (LC50) I2->I3 Compound Novel Thiazole Compound Compound->H2 Compound->F2 Compound->I2

Caption: Tier 1 screening workflow for novel agrochemicals.

References

Leveraging 2-(4-Chloro-1,3-thiazol-2-yl)acetic Acid for the Construction of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist:

Prepared by: The Office of the Senior Application Scientist

Introduction: The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] Its prevalence underscores the continuous demand for versatile building blocks that enable the efficient synthesis of novel thiazole-containing derivatives. 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is one such building block of significant strategic value. Its structure features two key points of reactivity: the carboxylic acid handle, ripe for derivatization, and the chlorinated C4 position on the thiazole ring, which can participate in further transformations.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the synthetic utility of this compound. We will explore its application in the synthesis of key heterocyclic systems, providing detailed, field-proven protocols and explaining the causality behind the experimental design.

Application 1: Direct Derivatization via Amide Bond Formation

The most direct application of this compound involves the derivatization of its carboxylic acid moiety. Amide bond formation is arguably the most common reaction in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments.[3][4] The resulting amides can serve as final target molecules or as crucial intermediates for further cyclization reactions.

The conversion of a carboxylic acid to an amide requires activation of the carboxyl group to make it a better electrophile for the incoming amine nucleophile. This is typically achieved using a variety of "coupling reagents".[3]

General Reaction Scheme: Amide Coupling

ThiazoleAcid This compound CouplingAgent Coupling Agent(e.g., HATU, HBTU, EDC)Base (e.g., DIPEA) AmideProduct N-Substituted-2-(4-chloro-1,3-thiazol-2-yl)acetamide ThiazoleAcid->AmideProduct Amine R-NH₂ Amine->AmideProduct

Caption: General workflow for amide bond formation.

Protocol 1: Synthesis of N-Benzyl-2-(4-chloro-1,3-thiazol-2-yl)acetamide

This protocol describes a standard procedure for amide coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent.

Materials and Equipment:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), followed by DIPEA (2.5 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the mixture at room temperature. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide product.

Causality and Experimental Insights:

  • Why HATU and DIPEA? The carboxylic acid is first deprotonated by the non-nucleophilic base, DIPEA. HATU then reacts with the resulting carboxylate to form a highly reactive O-acylisourea active ester. This intermediate is readily attacked by the amine (benzylamine) to form the stable amide bond, regenerating the HATU byproduct.[5] This combination is effective for minimizing side reactions and is often successful even with sterically hindered amines or acids.

  • Why Anhydrous DMF? Anhydrous solvent is critical as water can hydrolyze the active ester intermediate, leading back to the starting carboxylic acid and reducing the yield. DMF is an excellent polar aprotic solvent that solubilizes most reactants.

Parameter Specification Rationale
Equivalents (Acid) 1.0Limiting Reagent
Equivalents (Amine) 1.1 - 1.2A slight excess ensures complete consumption of the acid.
Equivalents (HATU) 1.2Ensures efficient activation of the carboxylic acid.
Equivalents (Base) 2.5 - 3.0Neutralizes the generated hexafluorophosphate salt and the acid itself.
Solvent Anhydrous DMF, DCM, or THFPolar aprotic solvents are preferred to avoid side reactions.
Temperature 0 °C to Room Temp.Coupling is typically efficient at ambient temperature.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS for completion.

Table 1: Typical Reagents and Conditions for Amide Synthesis.

Application 2: Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a cornerstone of heterocyclic chemistry, with derivatives exhibiting a vast array of biological activities.[6] A common and robust method for their synthesis involves the cyclocondensation of a Schiff base (imine) with a thiol-containing acid, such as thioglycolic acid.[7] Our building block can be readily converted into an appropriate precursor for this transformation.

The workflow involves first converting the carboxylic acid to an acid hydrazide, followed by condensation with an aldehyde to form a hydrazone (a type of Schiff base), and finally, cyclization to the thiazolidin-4-one.

Protocol 2: Synthesis of a 2,3-Disubstituted-1,3-thiazolidin-4-one

This protocol is a multi-step sequence that demonstrates the versatility of the initial building block.

Start This compound Step1 Step 1: Hydrazide FormationEsterification (MeOH, H₂SO₄)then Hydrazinolysis (N₂H₄) Start->Step1 Intermediate1 2-(4-Chloro-1,3-thiazol-2-yl)acetohydrazide Step1->Intermediate1 Step2 Step 2: Schiff Base FormationAromatic Aldehyde (Ar-CHO)Glacial Acetic Acid (cat.) Intermediate1->Step2 Intermediate2 Hydrazone Intermediate Step2->Intermediate2 Step3 Step 3: CyclocondensationThioglycolic Acid (HSCH₂COOH)Dry Benzene, Reflux Intermediate2->Step3 Product Thiazolidin-4-one Product Step3->Product

Caption: Multi-step workflow for Thiazolidin-4-one synthesis.

Step 2A: Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetohydrazide

  • Esterification: Reflux this compound (1.0 eq) in absolute methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester.

  • Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (excess, ~10 eq). Stir the mixture at room temperature for 24 hours.[8] The product, acetohydrazide, will often precipitate and can be collected by filtration.

Step 2B: Synthesis of the Thiazolidin-4-one

  • Schiff Base Formation: In a flask, dissolve the acetohydrazide from Step 2A (1.0 eq) and a chosen aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq) in absolute ethanol. Add a few drops of glacial acetic acid as a catalyst and reflux for 4-8 hours. The resulting hydrazone can be isolated upon cooling.[8]

  • Cyclocondensation: To a solution of the hydrazone (1.0 eq) in dry benzene or toluene, add thioglycolic acid (1.2 eq). Reflux the mixture for 6-8 hours, often with a Dean-Stark trap to remove water.[7]

  • Work-up and Purification: After cooling, evaporate the solvent. Neutralize the residue with a cold, dilute sodium bicarbonate solution. The solid product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol or acetone to yield the pure thiazolidin-4-one.[7]

Causality and Experimental Insights:

  • Role of Acetic Acid: In the Schiff base formation, glacial acetic acid acts as a proton source to catalyze the dehydration reaction, facilitating the formation of the C=N double bond.[9]

  • Mechanism of Cyclocondensation: The reaction proceeds via a nucleophilic attack of the sulfur atom of thioglycolic acid on the electrophilic imine carbon of the hydrazone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon of the thioglycolic acid moiety, eliminating a molecule of water to form the five-membered thiazolidinone ring.[7] Using a Dean-Stark trap drives the equilibrium towards the product by removing the water byproduct.

Step Key Reagents Solvent Conditions Purpose
2A MeOH, H₂SO₄; then N₂H₄MeOH / EtOHReflux, then RTConvert COOH to CONHNH₂ intermediate.
2B-1 Ar-CHO, Glacial Acetic AcidEthanolRefluxForm the key hydrazone (Schiff base) precursor.
2B-2 Thioglycolic AcidDry Benzene/TolueneRefluxExecute the [3+2] cyclocondensation to form the ring.

Table 2: Summary of the Two-Stage Protocol for Thiazolidin-4-one Synthesis.

Application 3: Scaffolding via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single pot.[10] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse compounds.[11] The carboxylic acid function of our building block makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR).

General Reaction Scheme: Ugi Four-Component Reaction (Ugi-4CR)

Title Ugi Four-Component Reaction Acid 2-(4-Chloro-1,3-thiazol-2-yl) acetic acid Convergence Acid->Convergence Aldehyde Aldehyde (R¹-CHO) Aldehyde->Convergence Amine Amine (R²-NH₂) Amine->Convergence Isocyanide Isocyanide (R³-NC) Isocyanide->Convergence Product α-Acylamino Amide Product Convergence->Product One-Pot Reaction (Solvent: MeOH, RT)

Caption: Convergence of four components in the Ugi MCR.

Protocol 3: General Procedure for a Ugi-4CR

This protocol provides a general method for synthesizing a diverse library of α-acylamino amides incorporating the 2-(4-chloro-1,3-thiazol-2-yl)acetyl moiety.

Materials and Equipment:

  • This compound

  • An aldehyde (e.g., isobutyraldehyde)

  • A primary amine (e.g., aniline)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Reaction vial, magnetic stirrer

Experimental Procedure:

  • Pre-mixing: In a reaction vial, dissolve the amine (1.0 eq) and the aldehyde (1.0 eq) in methanol. Stir for 20-30 minutes at room temperature to pre-form the imine.

  • Addition of Components: To this solution, add this compound (1.0 eq) and stir until dissolved.

  • Final Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.

  • Reaction Monitoring: Seal the vial and stir at room temperature for 24-48 hours. Monitor the reaction by LC-MS.

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can often be purified by direct crystallization, precipitation by adding a non-solvent (like water or hexane), or flash column chromatography.

Causality and Experimental Insights:

  • Ugi Mechanism: The reaction proceeds through a rapid cascade. The amine and aldehyde first form an iminium ion. This is attacked by the nucleophilic isocyanide carbon, followed by the interception of the resulting nitrilium ion by the carboxylate anion of our building block. This forms an intermediate that undergoes a Mumm rearrangement to furnish the final, stable α-acylamino amide product.

  • Solvent Choice: Methanol is the most common solvent for the Ugi reaction due to its ability to solvate the ionic intermediates and its low cost. For less reactive substrates, the more polar and acidic TFE can accelerate the reaction.

  • Why MCRs are powerful: This single reaction combines four distinct points of diversity (acid, amine, aldehyde, isocyanide), allowing for the creation of a vast chemical space from a small set of starting materials, making it ideal for generating libraries for high-throughput screening.[10]

Component Example Role in Product
Carboxylic Acid This compoundForms the acyl part of the final amide.
Aldehyde IsobutyraldehydeForms the backbone and introduces R¹ diversity.
Amine AnilineForms the backbone and introduces R² diversity.
Isocyanide tert-Butyl isocyanideForms the second amide and introduces R³ diversity.

Table 3: Components for a Representative Ugi Multicomponent Reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Through straightforward derivatization of its carboxylic acid handle via amide couplings, it provides access to novel chemical entities for SAR studies. Furthermore, it serves as a key precursor for more complex, multi-step syntheses of valuable scaffolds like thiazolidin-4-ones. Its utility is further highlighted by its seamless integration into modern synthetic strategies like multicomponent reactions, enabling the rapid generation of molecular complexity. The protocols and insights provided herein are intended to serve as a practical guide for researchers aiming to exploit the full potential of this valuable synthetic intermediate in their drug discovery and development programs.

References

Application Notes and Protocols: Reacting 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a chlorinated thiazole ring coupled to an acetic acid moiety, provides a scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the carboxylic acid group allows for facile derivatization, most commonly through amide bond formation and esterification, to introduce various functional groups and modulate physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of reactions involving this key intermediate.

These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot reactions, adapt protocols to their specific needs, and accelerate their research and development efforts.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and successful experimentation.

Key Physicochemical Data
PropertyValueSource
Molecular FormulaC5H4ClNO2SN/A
Molecular Weight177.61 g/mol N/A
AppearanceLight cream to white crystalline solid[1][2]
Melting Point117.5 - 118 °C[1]
SolubilitySoluble in many organic solventsN/A
Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory fume hood.[2] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[1][3]

Hazard Statements:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • Wash skin thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Wear protective gloves/protective clothing/eye protection/face protection.[3]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][2][4]

Core Reaction Protocols

The carboxylic acid functionality of this compound is the primary site of reactivity, enabling a variety of chemical transformations. The following sections detail protocols for two of the most common and synthetically useful reactions: amide bond formation and esterification.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide-mediated couplings are among the most reliable and widely used methods. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent, 1-hydroxybenzotriazole (HOBt), to facilitate the efficient coupling of the title compound with a primary or secondary amine.[5]

Rationale for Reagent Selection:
  • EDC (or DCC/DIC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[5] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.

  • HOBt: This additive is crucial for suppressing side reactions and minimizing racemization, particularly when working with chiral amines. It reacts with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement.

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagent_prep Dissolve Acid (1 eq) & Amine (1.1 eq) in DCM add_HOBt add_HOBt reagent_prep->add_HOBt Add HOBt (1.2 eq) cool_reaction cool_reaction add_HOBt->cool_reaction Cool to 0 °C add_EDC add_EDC cool_reaction->add_EDC Add EDC (1.2 eq) portion-wise stir_reaction stir_reaction add_EDC->stir_reaction Stir at RT for 12-24 h quench_reaction quench_reaction stir_reaction->quench_reaction Quench with H₂O extract_product extract_product quench_reaction->extract_product Extract with DCM dry_organic dry_organic extract_product->dry_organic Dry (Na₂SO₄) & Concentrate purify_product purify_product dry_organic->purify_product Purify by Chromatography final_product final_product purify_product->final_product Characterize

Caption: Workflow for Amide Coupling Reaction.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Cooling: Place the reaction flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Coupling Reagent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. This protocol is particularly suitable for simple, unhindered alcohols.

Rationale for Conditions:
  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent (a large excess) drives the equilibrium towards the product side, maximizing the yield.

  • Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Reaction Mechanism Diagram

Fischer_Esterification RCOOH R-COOH Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid + H⁺ ROH R'-OH H_plus H⁺ Tetrahedral_Int1 R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Int1 + R'-OH Tetrahedral_Int2 R-C(OH)(O⁺H₂)OR' Tetrahedral_Int1->Tetrahedral_Int2 Proton Transfer Protonated_Ester R-C(=O⁺H)OR' Tetrahedral_Int2->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Mechanism of Fischer Esterification.

Step-by-Step Protocol:
  • Reaction Setup: Dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., methanol or ethanol, used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 5-10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the excess alcohol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by flash column chromatography.

Analytical Characterization

Proper characterization of the starting material and the final product is essential to confirm the identity and purity.

Typical Analytical Methods
TechniquePurposeExpected Observations for Product
NMR Spectroscopy Structural elucidationAppearance of new signals corresponding to the added amine or alcohol moiety.
Mass Spectrometry Molecular weight determinationObservation of the molecular ion peak corresponding to the expected product mass.
FT-IR Spectroscopy Functional group identificationDisappearance of the broad O-H stretch of the carboxylic acid and appearance of a C=O stretch for the amide or ester at a different wavenumber.
HPLC Purity assessmentA single major peak for the purified product with a different retention time from the starting material.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive coupling reagent; Insufficient catalyst; Low reaction temperature.Use fresh coupling reagents; Increase catalyst loading; Increase reaction temperature.
Incomplete Reaction Insufficient reaction time; Steric hindrance from substrates.Extend the reaction time; Consider a more potent coupling reagent (e.g., HATU) for sterically hindered substrates.[5]
Formation of Side Products Racemization (for chiral amines); Dimerization of the carboxylic acid.Ensure HOBt is used in carbodiimide couplings; Use dilute conditions to disfavor dimerization.

Conclusion

This compound is a valuable synthetic intermediate with straightforward reactivity centered on its carboxylic acid group. The protocols detailed in these application notes for amide bond formation and esterification provide robust and reliable methods for the synthesis of a wide array of derivatives. By understanding the principles behind these reactions and adhering to good laboratory practices, researchers can effectively utilize this compound in their synthetic endeavors to explore new chemical space in drug discovery and materials science.

References

Application Note & Protocol: Preparation of Stock Solutions of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a heterocyclic compound with significant applications as a building block in synthetic chemistry and drug discovery. The precise and reliable preparation of stock solutions from this material is a foundational requirement for reproducible downstream experimental success. Inaccurate solution concentrations can lead to flawed data, misinterpretation of results, and a considerable loss of time and resources.

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for the preparation, handling, and storage of stock solutions of this compound. By explaining the scientific principles behind each step, this guide empowers users to make informed decisions, ensuring the integrity, accuracy, and stability of their stock solutions.

Physicochemical Properties and Safety Directives

A comprehensive understanding of the compound's characteristics is essential for safe handling and the development of a robust preparation protocol.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1392804-23-7[1][2]
Molecular Formula C₅H₄ClNO₂S[1][3]
Molecular Weight 177.61 g/mol [1]
Appearance Solid (likely a white to off-white crystalline powder)General chemical knowledge
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)Inferred from related structures
Scientific Rationale for Solvent Selection

While specific quantitative solubility data for this compound is not widely published, its structure as a heterocyclic carboxylic acid strongly suggests solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.

  • Expertise & Experience: DMSO is a powerful, versatile solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it a staple in drug discovery and life science research.[4] Its ability to form hydrogen bonds as an acceptor, coupled with its high polarity, facilitates the dissolution of complex organic molecules like the target compound.

  • Trustworthiness: Using high-purity, anhydrous DMSO is critical. The presence of water can be detrimental, potentially leading to the hydrolysis of the compound over time, especially when stored. This precaution ensures the long-term integrity of the stock solution.

Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant nitrile gloves, and safety glasses with side shields are mandatory at all times.

  • Engineering Controls: All handling of the solid compound and concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of airborne particles or vapors.

  • Handling Precautions: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Avoid dust formation when working with the solid material.

  • Disposal: Dispose of all waste, including unused compound, empty vials, and contaminated consumables, in accordance with local, institutional, and national hazardous waste regulations.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This section provides a detailed, step-by-step methodology for preparing a 10 mM stock solution, a common starting concentration for many biological and chemical assays.

Required Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (minimum readability of 0.1 mg)

  • Calibrated micropipettes (P1000, P200) and sterile, low-retention filtered tips

  • Amber glass vials with PTFE-lined screw caps or polypropylene cryogenic vials

  • Vortex mixer

  • Sonicator bath (recommended)

Step-by-Step Methodology
  • Pre-Weighing Equilibration: Allow the container of this compound to equilibrate to ambient room temperature for at least 30 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cool solid, which would introduce significant error into the mass measurement.

  • Mass Calculation: Calculate the mass of the compound required for your desired volume and concentration.

    • Formula: Mass (mg) = Molarity (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mM × 10 mL × 177.61 g/mol / 1000 = 17.76 mg

  • Accurate Weighing:

    • Place a clean weighing vessel (e.g., weigh boat or the final storage vial) on the tared analytical balance.

    • Carefully add the solid compound until the target mass is reached. Record the actual mass weighed to four decimal places (e.g., 17.76 mg).

  • Recalculation of Solvent Volume: For maximum accuracy, adjust the required solvent volume based on the actual mass weighed.

    • Formula: Solvent Volume (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mM)

    • Example: If the actual mass was 18.00 mg: Volume (mL) = [18.00 mg / 177.61 g/mol ] / 10 mM = 10.13 mL

  • Dissolution:

    • Add approximately 80% of the calculated anhydrous DMSO volume to the vial containing the compound.

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution. The ultrasonic waves break apart solid aggregates, accelerating the solvation process.

    • Visually inspect the solution against a light source. If any particulates remain, repeat the vortex and sonication steps.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, carefully add the remaining volume of anhydrous DMSO to reach the final calculated volume (e.g., 10.13 mL).

    • Invert the vial several times to ensure a homogenous solution.

Preparation Workflow Diagram

G cluster_prep Phase 1: Preparation & Calculation cluster_solubilization Phase 2: Dissolution cluster_storage Phase 3: Storage A Equilibrate Compound to Room Temperature B Calculate Target Mass (e.g., 17.76 mg for 10 mL @ 10 mM) A->B C Weigh Actual Mass (e.g., 18.00 mg) B->C D Recalculate Required Solvent Volume (e.g., 10.13 mL) C->D E Add ~80% Anhydrous DMSO C->E Proceed to Dissolution F Vortex & Sonicate Until Clear Solution E->F G Add Remaining DMSO to Final Calculated Volume F->G H Mix Thoroughly G->H I Aliquot into Single-Use Vials H->I Solution Homogenized J Store at ≤ -20°C Protected from Light I->J

Caption: A three-phase workflow for accurate stock solution preparation.

Long-Term Storage and Stability

The stability of the stock solution is paramount for the validity of long-term studies.

  • Aliquoting: The master stock solution must be aliquoted into smaller, single-use volumes. This practice is a self-validating system that prevents contamination of the entire stock and minimizes degradation caused by repeated freeze-thaw cycles.

  • Storage Conditions: Store aliquots in tightly sealed amber vials or wrap clear vials in aluminum foil to protect against potential photodegradation. Store at -20°C or, for enhanced long-term stability, at -80°C.

  • Handling During Use: When an aliquot is needed, thaw it completely at room temperature and vortex gently before opening and making subsequent dilutions. Do not refreeze partially used aliquots.

Conclusion

This application note provides a scientifically grounded and detailed protocol for preparing stock solutions of this compound. By adhering to these guidelines, which emphasize accuracy, safety, and stability, researchers can produce high-quality, reliable stock solutions. This foundational step is indispensable for achieving reproducible and trustworthy results in all subsequent chemical and biological applications.

References

Application Notes & Protocols: Characterizing 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Acetic Acid Derivatives in Enzyme Inhibition

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of pharmacologically active compounds. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a privileged structure in the design of enzyme inhibitors. Thiazole-containing molecules have demonstrated inhibitory activity against a broad range of enzyme classes, including cyclooxygenases (COX), cholinesterases, and heparanase. The acetic acid moiety often appended to the thiazole core can enhance water solubility and provide a crucial carboxylic acid group for electrostatic interactions within enzyme active sites, mimicking the binding of natural substrates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific, novel compound, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid , in the study of enzyme inhibition. While this particular molecule is not extensively characterized in the public domain, its structural similarity to known enzyme inhibitors, particularly those of the cyclooxygenase (COX) family, makes it a compelling candidate for investigation.

This guide will therefore focus on the hypothesis that this compound is a potential inhibitor of COX enzymes. We will provide detailed protocols for the characterization of its inhibitory activity, including the determination of its potency (IC50) and mechanism of action. These protocols are designed to be self-validating and are grounded in established biochemical principles.

Cyclooxygenase (COX) as a Target for Thiazole-Based Inhibitors

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the prostaglandin biosynthesis pathway. They catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have highlighted the potential of thiazole derivatives as COX inhibitors. For instance, various 2-thio-diarylimidazoles containing a thiazole moiety have been synthesized and shown to inhibit both COX-1 and COX-2[1]. Furthermore, novel thiazole derivatives containing an acetic acid residue have been evaluated as selective COX-1 inhibitors[2]. These findings provide a strong rationale for investigating this compound as a potential modulator of COX activity.

The COX Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological_Functions Platelet Aggregation, Stomach Lining Protection Thromboxanes->Physiological_Functions

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols for Characterizing Enzyme Inhibition

The following sections provide detailed, step-by-step protocols for determining the inhibitory potential of this compound against COX-1 and COX-2.

Experimental Workflow Overview

The overall workflow for characterizing a novel enzyme inhibitor is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound IC50_Assay IC50 Determination Assay (Dose-Response) Compound_Prep->IC50_Assay Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->IC50_Assay MOA_Assay Mechanism of Action Assay (Varying Substrate Concentration) Enzyme_Prep->MOA_Assay IC50_Calc Calculate IC50 Value IC50_Assay->IC50_Calc Lineweaver_Burk Generate Lineweaver-Burk Plot MOA_Assay->Lineweaver_Burk IC50_Calc->MOA_Assay Determine_MOA Determine Mechanism of Inhibition Lineweaver_Burk->Determine_MOA

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: Determination of IC50 for COX-1 and COX-2

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol utilizes a colorimetric COX inhibitor screening assay.

Materials:

  • Enzymes: Ovine or human COX-1 and COX-2 (commercially available).

  • Substrate: Arachidonic acid.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 2 mM phenol.

  • Heme: (Required as a cofactor for COX activity).

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Test Compound: this compound.

  • Positive Control: A known non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib).

  • Solvent: DMSO for dissolving the test compound and controls.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 590 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

    • Prepare working solutions of COX-1 and COX-2 in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Prepare a working solution of arachidonic acid in the assay buffer.

    • Prepare a working solution of TMPD in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 150 µL of assay buffer.

      • 10 µL of heme.

      • 10 µL of the enzyme (COX-1 or COX-2).

      • 10 µL of the test compound dilution or control (or DMSO for the vehicle control).

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

    • Immediately add 10 µL of the TMPD solution to each well.

    • Read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Outcome:

This assay will provide the IC50 values of this compound for both COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) will indicate the selectivity of the compound for COX-2.

CompoundHypothetical IC50 (COX-1) (µM)Hypothetical IC50 (COX-2) (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
Indomethacin (Non-selective control)0.91.20.75
Celecoxib (COX-2 selective control)50.00.051000
Protocol 2: Determination of the Mechanism of Inhibition

This protocol is designed to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of the target COX enzyme. This is achieved by measuring the reaction velocity at different substrate concentrations in the presence of a fixed concentration of the inhibitor.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare several dilutions of the arachidonic acid substrate in the assay buffer.

    • Choose a fixed concentration of this compound, typically around its IC50 value determined in Protocol 1.

    • In a 96-well plate, set up reactions with varying concentrations of arachidonic acid in the absence (vehicle control) and presence of the fixed concentration of the inhibitor.

    • Follow the same incubation and measurement steps as in Protocol 1.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each substrate concentration in the presence and absence of the inhibitor.

    • Create a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration).

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Mechanism of Inhibition Visualization

The following diagram illustrates the expected Lineweaver-Burk plots for different types of enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 2-(4-chloro-1,3-thiazol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and maximize the yield and purity of your target compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield of the Final Product, this compound

A diminished yield can be attributed to several factors, from incomplete reactions to product degradation. Here’s how to diagnose and resolve the common culprits.

Potential Cause A: Incomplete Hantzsch Thiazole Synthesis

The core of this synthesis is the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2][3] In this case, it's the reaction between a suitable 4-chloro-α-haloacetoacetate derivative and a thioamide source.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in the α-haloketone or thioamide can lead to side reactions. Use freshly purified reagents.

    • Optimize Reaction Temperature: The Hantzsch synthesis is often temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can promote side product formation. A typical starting point is refluxing in a solvent like methanol or ethanol.[4]

    • Check Stoichiometry: An excess of the thioamide is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[4]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent. If the reaction stalls, consider incremental additions of the excess reagent.

Potential Cause B: Inefficient Hydrolysis of the Ester Intermediate

The Hantzsch reaction typically yields an ester, ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate, which must be hydrolyzed to the final carboxylic acid.

  • Troubleshooting Steps:

    • Ensure Complete Saponification: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a suitable solvent system (e.g., methanol/water) to drive the hydrolysis to completion.[5]

    • Monitor Hydrolysis: Track the disappearance of the ester spot and the appearance of the carboxylate spot on TLC.

    • Control Temperature: While heating can accelerate hydrolysis, it can also promote decarboxylation of the final product. Maintain a moderate temperature (e.g., room temperature to 40-50 °C) and monitor the reaction closely.

Potential Cause C: Decarboxylation of the Product

2-(Thiazol-4-yl)acetic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions, leading to the formation of 2-chloro-4-methylthiazole.[6][7]

  • Troubleshooting Steps:

    • Mild Hydrolysis Conditions: Employ milder hydrolysis conditions if decarboxylation is suspected.

    • Careful Acidification: During workup, add acid slowly and at a low temperature (e.g., an ice bath) to protonate the carboxylate. Over-acidification or localized heating can promote decarboxylation.

    • Avoid Prolonged Heating: Minimize the time the product is exposed to heat, especially in solution.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a multi-step synthesis that begins with the Hantzsch thiazole synthesis.[1][3] This typically involves:

  • Cyclocondensation: Reacting a 4-chloroacetoacetate derivative (like ethyl 4-chloroacetoacetate) with a thioamide (such as thiourea) to form the thiazole ring, yielding an ester intermediate.[5][6]

  • Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.

Q2: What are the critical safety precautions for handling chloro-thiazole derivatives?

Chloro-thiazole derivatives and their precursors can be hazardous. Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[10][11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]

Q3: How can I purify the final product?

Purification of this compound typically involves the following steps:

  • Extraction: After acidification, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or diethyl ether.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system to remove impurities.

  • Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed for further purification.

Q4: What analytical techniques are suitable for characterizing the product?

To confirm the identity and purity of your synthesized this compound, the following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[13]

III. Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

This protocol details a standard procedure for the Hantzsch thiazole synthesis to obtain the ester intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add ethyl 4-chloroacetoacetate (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester intermediate to the final product.

  • Reaction Setup: Dissolve the crude ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate in a mixture of methanol and water.

  • Base Addition: Add an excess of lithium hydroxide (LiOH) (e.g., 2-3 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with a dilute acid (e.g., 1M HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

IV. Visualizing the Synthesis and Troubleshooting

Diagram 1: Hantzsch Synthesis of this compound Ester

Hantzsch_Synthesis reagents Ethyl 4-chloroacetoacetate + Thiourea intermediate Thiazole Ring Formation (Cyclocondensation) reagents->intermediate Reflux in Ethanol product Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate intermediate->product

Caption: Hantzsch synthesis pathway for the ester intermediate.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_hantzsch Incomplete Hantzsch Synthesis? start->check_hantzsch check_hydrolysis Inefficient Hydrolysis? check_hantzsch->check_hydrolysis No optimize_hantzsch Optimize Hantzsch: - Check Reagent Purity - Adjust Temperature - Verify Stoichiometry check_hantzsch->optimize_hantzsch Yes check_decarboxylation Product Decarboxylation? check_hydrolysis->check_decarboxylation No optimize_hydrolysis Optimize Hydrolysis: - Ensure Base Excess - Monitor Reaction - Control Temperature check_hydrolysis->optimize_hydrolysis Yes optimize_workup Optimize Workup: - Mild Hydrolysis - Careful Acidification - Avoid Prolonged Heat check_decarboxylation->optimize_workup Yes solution Improved Yield optimize_hantzsch->solution optimize_hydrolysis->solution optimize_workup->solution

Caption: A logical workflow for troubleshooting low product yield.

V. Data Summary

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Actions
Low Yield Incomplete Hantzsch SynthesisVerify reagent purity, optimize temperature, check stoichiometry, monitor reaction progress.
Inefficient HydrolysisEnsure sufficient base, monitor reaction, control temperature.
Product DecarboxylationUse mild hydrolysis conditions, perform careful acidification at low temperature, avoid prolonged heating.
Impure Product Side ReactionsPurify starting materials, optimize reaction conditions to minimize byproduct formation.
Incomplete ReactionMonitor reaction to completion, adjust stoichiometry if necessary.
Degradation During WorkupUse mild workup conditions, minimize exposure to heat and strong acids/bases.

VI. References

  • Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole Safety Data Sheet. --INVALID-LINK--

  • Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. --INVALID-LINK--

  • Fisher Scientific. (2025). 2-Chlorothiazole-4-carboxylic acid Safety Data Sheet. --INVALID-LINK--

  • STEMCELL Technologies. (2021). Clomethiazole Safety Data Sheet. --INVALID-LINK--

  • Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. --INVALID-LINK--

  • CUTM Courseware. (n.d.). Thiazole. --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. --INVALID-LINK--

  • ChemicalBook. (2022). 5-CHLORO-THIAZOLE Safety Data Sheet. --INVALID-LINK--

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. --INVALID-LINK--

  • ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles. --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. --INVALID-LINK--

  • Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. --INVALID-LINK--

  • National Center for Biotechnology Information. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. --INVALID-LINK--

  • Wikimedia Commons. (2014). File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. --INVALID-LINK--

  • SciSpace. (2011). Synthesis of New Schiff Bases and 2,3-Disubstituted - 1,3-Thiazolidin-4-one Derivatives Containing Benzothiazole. --INVALID-LINK--

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. --INVALID-LINK--

  • ChemicalBook. (n.d.). (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis. --INVALID-LINK--

  • Semantic Scholar. (1972). The decarboxylation of some heterocyclic acetic acids. --INVALID-LINK--

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method MS 90.01 Revision 3. --INVALID-LINK--

  • ACS Publications. (n.d.). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. --INVALID-LINK--

  • ACS Publications. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. --INVALID-LINK--

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid. --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 2,4-thiazolidinedione. --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. --INVALID-LINK--

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. --INVALID-LINK--

  • Google Patents. (n.d.). Treatment method of ethyl 4-chloroacetoacetate distillation waste liquid. --INVALID-LINK--

  • Amazon S3. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. --INVALID-LINK--

  • Google Patents. (n.d.). Method of purifying acetic acid. --INVALID-LINK--

  • Amerigo Scientific. (n.d.). 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid. --INVALID-LINK--

  • National Center for Biotechnology Information. (2016). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your experimental outcomes.

The primary synthetic route to this compound and its derivatives is a variation of the Hantzsch thiazole synthesis.[1][2] This classic method involves the condensation of a thioamide with an α-haloketone or its equivalent. Specifically for this target molecule, the synthesis often starts from chloroacetamide (or a related thioamide precursor) and a 1,3-dihaloacetone derivative, followed by further functional group manipulations. Variations of this synthesis are prevalent in chemical literature and patents.[3][4][5]

This guide will delve into the common impurities that can arise from this synthetic pathway, their mechanisms of formation, and strategies for their mitigation and removal.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.

Issue 1: Low Yield of the Desired Product

Question: My reaction is consistently resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, ranging from suboptimal reaction conditions to the formation of stable side products. Let's break down the common culprits:

  • Incomplete Reaction: The Hantzsch thiazole synthesis, while generally robust, requires careful control of reaction parameters.[1][2]

    • Causality: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials. The initial SN2 reaction between the thioamide and the α-halocarbonyl compound is a critical step that can be sluggish if not properly optimized.

    • Solution:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.

      • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and impurity formation.

      • Extend Reaction Time: If starting materials are still present after the initial reaction time, extend it and continue monitoring.

  • Side Reactions: The formation of byproducts is a major contributor to low yields.

    • Causality: One common side reaction is the self-condensation of the α-haloketone or its equivalent under basic conditions. Another possibility is the formation of isomeric thiazole structures.

    • Solution:

      • Control of pH: If the reaction is sensitive to pH, consider using a buffered system to maintain optimal conditions. For instance, acidic conditions have been shown to influence the regioselectivity of the Hantzsch synthesis, potentially leading to undesired isomers.[6]

      • Order of Addition: Add the more reactive starting material slowly to a solution of the other reactant to maintain a low concentration of the reactive species and minimize self-condensation.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

    • Causality: The acetic acid moiety can be susceptible to decarboxylation under harsh heating. The chloro-substituted thiazole ring can also be susceptible to nucleophilic substitution if strong nucleophiles are present during workup.

    • Solution:

      • Mild Workup Conditions: Use mild acids and bases during the workup procedure. Avoid prolonged exposure to high temperatures.

      • Purification Strategy: Employ purification techniques that do not require harsh conditions, such as column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.

Issue 2: Presence of an Unexpected Isomer in the Final Product

Question: My characterization data (NMR, MS) suggests the presence of an isomer of this compound. What is this isomer and how can I avoid its formation?

Answer:

The most likely isomeric impurity is 2-(5-Chloro-1,3-thiazol-2-yl)acetic acid.

  • Mechanism of Formation: The Hantzsch synthesis involves the reaction of a thioamide with a molecule containing two electrophilic carbons. In the synthesis of the target molecule, a common precursor is 1,3-dichloroacetone. The thioamide can react at either of the two carbonyl carbons, leading to the formation of two different thiazole isomers.

    Isomer_Formation Thioamide Thioamide Intermediate1 Intermediate A Thioamide->Intermediate1 Intermediate2 Intermediate B Thioamide->Intermediate2 Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate1 Dichloroacetone->Intermediate2 Product This compound Intermediate1->Product Desired Pathway Isomer 2-(5-Chloro-1,3-thiazol-2-yl)acetic acid Intermediate2->Isomer Isomeric Pathway

    Figure 1: Formation of Isomeric Products.
  • Mitigation Strategies:

    • Choice of Starting Materials: Using a starting material with differentiated reactivity at the two electrophilic centers can significantly improve regioselectivity. For example, using a starting material like ethyl 4-chloroacetoacetate can direct the cyclization to favor the desired isomer.[7]

    • Reaction Conditions: As mentioned earlier, pH can play a crucial role. Running the reaction under neutral or slightly acidic conditions can favor the formation of one isomer over the other.[6] Experiment with different solvents and temperatures to optimize the isomeric ratio.

    • Purification: If the formation of the isomer cannot be completely avoided, careful purification is necessary. HPLC is often effective for separating isomers with similar polarities. Recrystallization can also be a powerful tool if a solvent system can be found that selectively crystallizes the desired product.

Issue 3: Difficulty in Removing Starting Materials

Question: I am having trouble removing unreacted starting materials, particularly the thioamide, from my final product. What are the best purification methods?

Answer:

Removing polar starting materials like thioamides from a polar product can be challenging. Here are some effective strategies:

  • Aqueous Extraction:

    • Principle: Exploit the differences in acidity/basicity between your product and the starting materials.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract any basic impurities.

      • Wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate and extract your acidic product into the aqueous layer.

      • Separate the aqueous layer and re-acidify it to precipitate your purified product.

      • Filter and dry the precipitated product.

  • Column Chromatography:

    • Principle: Separate compounds based on their differential adsorption to a stationary phase.

    • Protocol:

      • Choose an appropriate stationary phase (e.g., silica gel) and a solvent system that provides good separation on a TLC plate.

      • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective in separating compounds with different polarities.

  • Recrystallization:

    • Principle: This method relies on the differences in solubility of the product and impurities in a particular solvent at different temperatures.

    • Protocol:

      • Select a solvent in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Allow the solution to cool slowly. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.

      • Filter the crystals and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Besides unreacted starting materials and the 5-chloro isomer, other potential impurities include:

ImpurityPotential SourceRecommended Analytical Method
Over-chlorinated species Excess chlorinating agent or harsh reaction conditions.Mass Spectrometry (MS), HPLC
Hydrolyzed byproduct (2-(4-hydroxy-1,3-thiazol-2-yl)acetic acid) Presence of water during the reaction or workup, especially at elevated temperatures.MS, HPLC, NMR
Dimerized byproducts Side reactions of reactive intermediates.MS, HPLC

Q2: Can I use a different thioamide source for this synthesis?

A2: Yes, various thioamides can be used in the Hantzsch thiazole synthesis.[1][2] The choice of thioamide will influence the substituent at the 2-position of the thiazole ring. For the synthesis of the title compound, a thioamide that can be converted to the acetic acid side chain is necessary. This could involve starting with a thioamide that already contains the protected acid functionality or a precursor that can be elaborated post-cyclization.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Halogenated Reagents: Many of the starting materials are halogenated and can be corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioamides: Thioamides can be toxic. Avoid inhalation and skin contact.

  • Solvents: Use flammable solvents with caution and away from ignition sources.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the sample and quantifying impurities.[8]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 2-(4-Chloro-1,3-thiazol-2-yl)acetate (A Precursor)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-thioacetamidoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: To the stirred solution, add 1,3-dichloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
  • Reaction Setup: Dissolve the purified ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

References

Technical Support Center: Purification of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical expertise.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Scenario 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows low purity by TLC and NMR. What is the most effective initial purification strategy?

Answer: For a crude product with significant impurities, a liquid-liquid acid-base extraction is the recommended first step. This technique leverages the acidic nature of the carboxylic acid group to selectively separate it from neutral and basic impurities.

Causality: The carboxylic acid group of your target compound will be deprotonated in a basic aqueous solution (like sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.[1][2] Neutral organic impurities will remain in the organic phase, and basic impurities can be removed with a subsequent acidic wash. The purified carboxylic acid can then be regenerated by acidifying the aqueous layer, causing it to precipitate out.[1][3]

Workflow: Acid-Base Extraction

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel: Add aq. NaHCO3 crude->sep_funnel1 organic1 Organic Layer: Neutral Impurities sep_funnel1->organic1 Separate Layers aqueous1 Aqueous Layer: Sodium Salt of Product sep_funnel1->aqueous1 acidify Acidify with HCl (aq) to pH ~2 aqueous1->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter & Dry precipitate->filter pure_product Purified Product filter->pure_product

Caption: Acid-Base Extraction Workflow for Purification.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density) containing neutral impurities, while the bottom aqueous layer will contain the sodium salt of your product.[4]

  • Extraction: Drain the aqueous layer. Wash the organic layer with another portion of NaHCO₃ solution to ensure complete extraction of the acidic product. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2), which can be checked with litmus paper.[3]

  • Precipitation & Isolation: The purified this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Scenario 2: Persistent Impurities After Extraction

Question: After an acid-base extraction, I still observe some closely related impurities. How can I further purify the product?

Answer: If impurities persist, recrystallization is the next logical step. The choice of solvent is critical for successful recrystallization.

Causality: Recrystallization works on the principle of differential solubility. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection Table
Solvent SystemSuitability for this compoundNotes
WaterGoodThe compound may have limited solubility, making it a good candidate for recrystallization from hot water.[5]
Acetic AcidPotentially GoodOften used for recrystallizing acidic compounds. Glacial acetic acid is typically implied.[6][7]
Ethanol/WaterVery GoodA common mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of hot ethanol.
TolueneModerateMay be suitable for removing less polar impurities.

Workflow: Recrystallization

Recrystallization start Impure Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (to remove insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath (to maximize crystal yield) cool->ice_bath cold_filter Cold Filtration (to collect crystals) ice_bath->cold_filter wash Wash with Cold Solvent cold_filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: General Recrystallization Workflow.

Step-by-Step Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Precipitation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them thoroughly.

Scenario 3: Oily Product or Failure to Crystallize

Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Change Solvent System: The current solvent may be too nonpolar. Switch to a more polar solvent or a mixed-solvent system.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[8] Depending on the synthetic route, these could be derivatives of thiourea or chloroacetic acid. It's crucial to consult guidelines on residual solvents in pharmaceutical products, such as ICH Q3C.[9]

Q2: When should I consider using column chromatography?

A2: Column chromatography is a powerful purification technique, particularly for separating compounds with very similar polarities.[10][11] If acid-base extraction and recrystallization fail to remove a persistent impurity, column chromatography is the next logical step. A typical mobile phase for this acidic compound would be a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to keep the product protonated and improve peak shape.

Q3: How can I monitor the purity of my product during purification?

A3: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring reaction progress and assessing the purity of fractions.[12][13] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[14][15] ¹H NMR spectroscopy is also invaluable for structural confirmation and purity assessment.[16]

Q4: My purified product is slightly colored. How can I decolorize it?

A4: A slight coloration is often due to trace amounts of highly colored impurities. This can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration to remove the charcoal before cooling. Use charcoal sparingly, as it can also adsorb some of your desired product.

References

Technical Support Center: Troubleshooting Reactions of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a key heterocyclic building block in modern drug discovery, valued for its role in constructing complex molecules with diverse biological activities.[1][2] Its unique structure, featuring a carboxylic acid, a reactive chlorothiazole ring, and an acetic acid moiety, presents specific challenges and opportunities in synthesis. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals to navigate common experimental hurdles, ensuring efficient and successful reaction outcomes. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Safety, Handling, and Reagent Quality

FAQ 1.1: What are the essential safety precautions and handling requirements for this compound?

Answer: Proper handling is the foundation of any successful and safe experiment. Based on available safety data for structurally related compounds, this compound should be treated as a hazardous chemical.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]

  • Exposure Avoidance: Avoid direct contact with skin and eyes. This class of compounds can cause skin, eye, and respiratory irritation.[3][4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Reagent Quality Check: Before starting any reaction, verify the purity and integrity of your starting material. Impurities from its synthesis, such as residual starting materials or byproducts, can significantly impact your reaction's outcome. If in doubt, re-purify the acid by recrystallization or chromatography, and confirm its identity and purity using techniques like NMR, LC-MS, and melting point analysis.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this carboxylic acid. Challenges such as low yield, side product formation, and racemization are frequently encountered.

FAQ 2.1: I am observing a low yield in my amide coupling reaction. What are the potential causes and solutions?

Answer: Low yield in amide coupling is a multifaceted problem. The root cause often lies in suboptimal activation of the carboxylic acid, instability of reagents, or poor reaction conditions. Let's diagnose this systematically.

Causality Analysis & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) for the amine to attack. If this activation is slow or incomplete, the reaction will stall.

    • Solution: Choose a more potent coupling reagent. For sterically hindered or electron-deficient amines, standard carbodiimides like EDC may be insufficient. Consider using uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known for their high reactivity and efficiency.[7][8]

  • Formation of Stable, Unreactive Byproducts: With carbodiimide reagents (like EDC or DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is a common failure mode.

    • Solution: This side reaction is suppressed by adding a nucleophilic interceptor. Always include an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.[8][9] These additives trap the O-acylisourea to form an active ester, which is more stable and readily reacts with the amine.

  • Suboptimal Solvent and Base Selection: The choice of solvent and base can dramatically affect reaction rates and side reactions.

    • Solution: Aprotic polar solvents like DMF, NMP, or acetonitrile are generally preferred as they effectively solvate the charged intermediates.[9] For the base, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acid formed without competing with the primary amine nucleophile.[9]

  • Reagent Degradation: Coupling reagents, especially uronium/phosphonium salts and carbodiimides, can be moisture-sensitive. Using old or improperly stored reagents will lead to failure.

    • Solution: Use freshly opened bottles of coupling reagents or store them under an inert atmosphere (e.g., in a desiccator or glovebox). Ensure all solvents are anhydrous.

The following flowchart provides a logical workflow for troubleshooting low-yield amide coupling reactions.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling CheckReagents Step 1: Verify Reagent Quality - Is starting acid pure? - Are coupling agents/solvents anhydrous? Start->CheckReagents ReagentIssue Problem: Impure or Degraded Reagents CheckReagents->ReagentIssue No CheckConditions Step 2: Evaluate Reaction Conditions - Is the temperature appropriate? - Is the base correct (non-nucleophilic)? CheckReagents->CheckConditions Yes SolveReagent Solution: - Purify starting acid. - Use fresh, anhydrous reagents and solvents. ReagentIssue->SolveReagent End Yield Improved SolveReagent->End ConditionIssue Problem: Suboptimal Conditions CheckConditions->ConditionIssue No CheckMechanism Step 3: Analyze Coupling Mechanism - Using EDC/DCC? Is HOBt/HOAt included? - Is the amine highly hindered or electron-poor? CheckConditions->CheckMechanism Yes SolveCondition Solution: - Adjust temperature (RT to 40°C). - Use DIPEA or TEA as base. ConditionIssue->SolveCondition SolveCondition->End MechanismIssue Problem: Inefficient Activation or Side Reactions CheckMechanism->MechanismIssue No CheckMechanism->End Yes SolveMechanism Solution: - Always add HOBt with carbodiimides. - Switch to a stronger reagent (HATU, PyBOP). MechanismIssue->SolveMechanism SolveMechanism->End

Caption: Troubleshooting workflow for low-yield amide coupling.

FAQ 2.2: How do I choose the right coupling reagent and conditions for my specific amine?

Answer: The choice of coupling reagent is critical and depends primarily on the nucleophilicity and steric hindrance of your amine.

Coupling Reagent Class Activation Mechanism Ideal For Considerations
EDC / DCC CarbodiimideForms O-acylisourea intermediateSimple, unhindered primary and secondary amines. Cost-effective for large scale.Requires HOBt/HOAt to prevent N-acylurea formation and reduce racemization.[8][9]
HATU / HBTU Uronium/AminiumForms activated ester (HOAt or HOBt ester)Electron-deficient amines, sterically hindered amines, and peptide couplings.More expensive but highly efficient. HATU is generally faster and leads to less racemization than HBTU.[7][8]
PyBOP PhosphoniumForms activated phosphonium esterSimilar to HATU/HBTU; excellent for challenging couplings.Byproducts can sometimes complicate purification.
CDI (Carbonyldiimidazole) ImidazolideForms an acyl-imidazole intermediateGood for simple amides; byproducts are gaseous (imidazole, CO2).Less reactive than uronium/phosphonium reagents.

General Recommendations:

  • For simple, reactive amines: Start with the cost-effective EDC/HOBt system in DCM or DMF.

  • For valuable, hindered, or electron-poor amines: Use HATU with DIPEA in DMF to maximize the chances of success on the first attempt.

  • For acid-sensitive substrates: The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) can be effective under milder, neutral conditions.

Section 3: Troubleshooting Ester Hydrolysis

The title compound is often prepared via hydrolysis of its corresponding ethyl or methyl ester. This step can be problematic if not properly controlled.

FAQ 3.1: My ester hydrolysis to produce the target acetic acid is incomplete or results in degradation. How can I optimize this step?

Answer: Incomplete hydrolysis or degradation during saponification typically arises from three issues: poor solubility, inappropriate choice of base/solvent, or excessive reaction time/temperature.

Causality Analysis & Solutions:

  • Biphasic Reaction Mixture: The ester starting material may be poorly soluble in a purely aqueous base, leading to a slow, incomplete reaction at the phase interface.

    • Solution: Use a co-solvent system to create a homogeneous solution. A mixture of THF/water, Dioxane/water, or Methanol/water is standard. This ensures the base has full access to the ester functionality.

  • Base-Induced Degradation: The thiazole ring can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions (e.g., high concentrations of NaOH at elevated temperatures). The chloro-substituent can also be reactive.

    • Solution: Use a milder base and carefully control the temperature. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures (0°C to room temperature).[10] Use a moderate excess of the base (1.1-1.5 equivalents) and monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure after completion.

  • Incomplete Reaction: Insufficient base or reaction time will lead to incomplete conversion.

    • Solution: Ensure at least one equivalent of base is used. If the reaction stalls at room temperature after several hours, gentle warming (e.g., to 40°C) can be attempted, but this should be balanced against the risk of degradation.

Below is a diagram illustrating the general mechanism of base-catalyzed ester hydrolysis.

Ester_Hydrolysis cluster_products Products Ester R-COOR' (Ester) Intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] Ester->Intermediate + OH⁻ (Nucleophilic Attack) Hydroxide OH⁻ (Hydroxide) Carboxylate R-COO⁻ (Carboxylate Anion) Intermediate->Carboxylate - R'O⁻ (Loss of Leaving Group) Acid R-COOH (Carboxylic Acid) Carboxylate->Acid + H⁺ (Protonation) Alcohol R'-OH (Alcohol) Workup H₃O⁺ (Acidic Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Section 4: Purification Challenges

FAQ 4.1: I'm having difficulty purifying my product. What are some effective strategies?

Answer: Purification issues with this compound and its derivatives often stem from byproducts with similar polarity or the amphoteric nature of the acid itself.

Purification Strategy Table:

Problem Recommended Technique Detailed Protocol
Removing N-acylurea byproduct (from EDC/DCC coupling) Acid/Base ExtractionAfter the reaction, dilute with ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove unreacted amine and base. The N-acylurea is often insoluble and can be removed by filtration. Then, extract the desired product into a dilute base (e.g., 1M NaHCO₃), wash the basic aqueous layer with an organic solvent (e.g., ether) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.
Separating closely-eluting spots on silica gel Reverse-Phase ChromatographyIf normal-phase silica gel fails to provide separation, switch to C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid to ensure the carboxylic acid is protonated.
General purification of the final acid RecrystallizationFor solid products, recrystallization is a powerful and scalable technique. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Appendix A: Standard Protocol for Amide Coupling using HATU

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq) in one portion.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete in 1-4 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Enhancing the Solution Stability of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. We will delve into the mechanisms of degradation, provide actionable protocols for stabilization, and offer analytical strategies to ensure the integrity of your experiments.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental question: Why is this compound prone to degradation in solution? Understanding the underlying chemical liabilities of the thiazole ring and the acetic acid moiety is the first step toward effective stabilization.

Q: What are the primary chemical pathways through which this compound degrades in solution?

A: The structure of this compound contains several reactive sites. The primary degradation routes are hydrolysis and photodegradation.[1][2]

  • Hydrolysis: The thiazole ring, while aromatic, can be susceptible to cleavage under harsh pH conditions (both acidic and basic).[1] The C2 position of the thiazole ring is electron-deficient and can be a target for nucleophilic attack, potentially leading to ring-opening. Furthermore, the amide-like character within the thiazole ring can be susceptible to hydrolysis, although this often requires elevated temperatures or extreme pH.[3]

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light.[2] Exposure to UV or even high-intensity visible light can induce photochemical reactions. One documented pathway for a structurally related thiazole involves a reaction with singlet oxygen via a [4+2] cycloaddition, forming an unstable endoperoxide that rearranges into degradation products.[2] This highlights the critical need to protect solutions from light.

  • Oxidation: Forced degradation studies on thiazole derivatives frequently show susceptibility to oxidative stress (e.g., exposure to hydrogen peroxide).[1] This suggests that dissolved oxygen or trace metal ions that can catalyze oxidation may contribute to degradation over time.

Below is a diagram illustrating the key degradation stressors.

cluster_Stressors Environmental Stressors cluster_Compound cluster_Pathways Degradation Pathways Stressor_pH pH Extremes (Acid/Base) Compound This compound (in Solution) Stressor_pH->Compound Stressor_Light Light Exposure (UV/Visible) Stressor_Light->Compound Stressor_Oxidants Oxidants (O₂, Peroxides) Stressor_Oxidants->Compound Pathway_Hydrolysis Hydrolytic Cleavage (e.g., Ring Opening) Compound->Pathway_Hydrolysis Pathway_Photo Photodegradation (e.g., Photo-oxygenation) Compound->Pathway_Photo Pathway_Oxidation Oxidative Degradation Compound->Pathway_Oxidation Degradants Degradation Products Pathway_Hydrolysis->Degradants Pathway_Photo->Degradants Pathway_Oxidation->Degradants

References

Side reactions to avoid during the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a Hantzsch thiazole synthesis followed by ester hydrolysis. The common route involves the condensation of a thioamide precursor for the 2-acetic acid moiety with an α-halocarbonyl compound to form the 4-chlorothiazole ring system, often as an ethyl ester intermediate. This intermediate is then hydrolyzed to the final carboxylic acid product. While this pathway is robust, several side reactions can occur, impacting yield and purity. This guide will address these potential pitfalls and provide strategies for their mitigation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low yield of the final product, this compound.

  • Possible Cause A: Decarboxylation of the final product.

    • Explanation: Thiazolylacetic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under certain pH conditions, leading to the formation of 2-methyl-4-chlorothiazole. This is a significant issue that can drastically reduce the yield of the desired product. A patent for a similar compound, (2-aminothiazol-4-yl)-acetic acid, notes its susceptibility to decarboxylation in solution[1].

    • Solution:

      • Temperature Control: Avoid excessive heating during the final hydrolysis and work-up steps. If heating is necessary for the hydrolysis of the ethyl ester, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating.

      • pH Management: Maintain a controlled pH during the work-up. Strong acidic or basic conditions, especially when combined with heat, can promote decarboxylation[2][3][4].

      • Prompt Isolation: Isolate the final product as soon as the reaction is complete to minimize its time in solution where decarboxylation can occur.

  • Possible Cause B: Formation of isomeric byproducts during thiazole ring formation.

    • Explanation: The Hantzsch thiazole synthesis can sometimes yield regioisomers, especially when using unsymmetrical reagents under acidic conditions. This can lead to the formation of an undesired thiazole isomer, which may be difficult to separate from the target compound, thus reducing the isolated yield of the correct isomer. Studies have shown that acidic conditions can alter the regioselectivity of the Hantzsch synthesis[5].

    • Solution:

      • Control of Reaction pH: For the initial condensation reaction, maintain a neutral or slightly basic pH to favor the desired regioselectivity.

      • Careful Selection of Reagents: Ensure the purity of the starting materials, such as ethyl 4-chloroacetoacetate, to avoid side reactions leading to other thiazole derivatives.

  • Possible Cause C: Incomplete hydrolysis of the ethyl ester intermediate.

    • Explanation: The conversion of ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate to the corresponding carboxylic acid may not go to completion, leaving unreacted starting material and reducing the yield of the final product.

    • Solution:

      • Reaction Monitoring: Monitor the hydrolysis reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting ester.

      • Optimization of Hydrolysis Conditions: If the reaction is sluggish, consider adjusting the concentration of the base (e.g., LiOH, NaOH) or the reaction temperature, while being mindful of the risk of decarboxylation.

Problem 2: Presence of a significant impurity with a mass corresponding to the loss of HCl.

  • Possible Cause: Hydrolysis of the 4-chloro substituent.

    • Explanation: The chlorine atom on the thiazole ring can be susceptible to nucleophilic substitution, particularly by hydroxide ions during the ester hydrolysis step. This leads to the formation of 2-(4-hydroxy-1,3-thiazol-2-yl)acetic acid as a significant byproduct.

    • Solution:

      • Milder Hydrolysis Conditions: Employ milder hydrolysis conditions, such as using lithium hydroxide at room temperature instead of sodium hydroxide at reflux.

      • Stoichiometric Control: Use a carefully controlled amount of base, just enough to saponify the ester, to minimize the excess hydroxide available for nucleophilic attack on the thiazole ring.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the ester is consumed to reduce the exposure time to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for the synthesis of the ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate intermediate?

A1: The most common and effective method is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide, such as ethyl 2-thioacetamidate, with ethyl 4-chloroacetoacetate. The reaction is often carried out in a protic solvent like ethanol. Careful control of temperature and pH is recommended to maximize yield and minimize side reactions. A general procedure can be found in the protocols section below.

Q2: How can I effectively monitor the progress of the synthesis?

A2:

  • Thiazole Formation: The condensation reaction to form the thiazole ring can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot.

  • Ester Hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid is also readily monitored by TLC. The carboxylic acid product will have a different retention factor (Rf) than the ester, typically being more polar. HPLC is also an excellent quantitative method to track the disappearance of the ester and the appearance of the acid.

Q3: What are the best practices for the purification of the final product?

A3:

  • Initial Work-up: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. It is crucial to perform this acidification at a low temperature (e.g., in an ice bath) to minimize the risk of decarboxylation.

  • Extraction: If the product is not readily precipitating, it can be extracted into an organic solvent like ethyl acetate.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Chromatography: If significant impurities remain, column chromatography on silica gel may be necessary. A mobile phase of ethyl acetate and hexanes with a small amount of acetic acid can be effective for purifying the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate
  • To a solution of ethyl 2-thioacetamidate (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Dissolve ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Summary

ParameterHantzsch Thiazole SynthesisEster Hydrolysis
Key Reagents Ethyl 2-thioacetamidate, Ethyl 4-chloroacetoacetateEthyl 2-(4-chloro-1,3-thiazol-2-yl)acetate, LiOH
Solvent EthanolTHF/Water
Temperature Reflux (approx. 78 °C)Room Temperature
Typical Reaction Time 4-6 hours2-4 hours
Work-up Aqueous washAcidification and extraction

Reaction Pathways and Side Reactions

Desired Synthetic Pathway

Desired_Pathway A Ethyl 2-thioacetamidate + Ethyl 4-chloroacetoacetate B Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate A->B Hantzsch Synthesis (Ethanol, Reflux) C This compound B->C Hydrolysis (LiOH, THF/Water, RT)

Caption: The desired synthetic route to this compound.

Common Side Reactions

Side_Reactions cluster_0 Main Reaction Pathway cluster_1 Potential Side Products A Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate B This compound A->B Desired Hydrolysis D Isomeric Thiazole Byproduct A->D Incorrect Regioselectivity (Acidic Conditions) C 2-Methyl-4-chlorothiazole B->C Decarboxylation (Heat, extreme pH) E 2-(4-Hydroxy-1,3-thiazol-2-yl)acetic acid B->E Hydrolysis of C-Cl (Excess Base)

Caption: Key side reactions to avoid during the synthesis.

References

Overcoming poor solubility of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Solubility Problem

Q: Why is this compound so poorly soluble in aqueous solutions?

A: The solubility behavior of this molecule is dictated by two competing features in its structure:

  • A Hydrophilic Carboxylic Acid Group (-COOH): This is an acidic functional group. In its protonated (uncharged) state, which predominates at acidic or neutral pH, it has limited ability to form favorable interactions with water.[1]

  • A Lipophilic Chloro-thiazole Ring: This heterocyclic ring system is nonpolar and hydrophobic. The presence of the chlorine atom further increases its lipophilicity. This part of the molecule repels water, driving the compound out of aqueous solution.

The combination of a poorly soluble acidic form and a large hydrophobic core leads to its low intrinsic solubility in neutral water and buffered systems.

Q: How does pH fundamentally alter the solubility of this compound?

A: The key to solubilizing this compound lies in its carboxylic acid group. Like all weak acids, its solubility is highly dependent on the pH of the solution.[2][3][4]

  • At Low pH (e.g., pH < 4): The carboxylic acid group is protonated (-COOH). In this neutral, uncharged state, the molecule is less soluble in polar solvents like water.

  • At High pH (e.g., pH > 7): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt (-COO⁻).[3][4] This charged species is significantly more polar and can readily form strong ion-dipole interactions with water molecules, dramatically increasing its solubility.[5]

Manipulating the pH is, therefore, the most direct and effective strategy for solubilization.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q: I tried dissolving the compound directly in my phosphate-buffered saline (PBS) at pH 7.4 and it just sits at the bottom. What went wrong?

A: While pH 7.4 is above the likely pKa of the carboxylic acid, simply adding the solid powder to a buffer is often kinetically slow. The solid compound has a high lattice energy that must be overcome. The immediate microenvironment around the solid particles may not have a high enough effective pH to facilitate rapid dissolution. A more robust method involves first ensuring complete deprotonation with a stronger base before dilution, as detailed in the protocols below.

Q: Can I use organic co-solvents like DMSO, DMF, or ethanol to make a high-concentration stock solution?

A: Yes, absolutely. Using a water-miscible organic co-solvent is a very common and effective strategy for poorly soluble compounds.[8][9][10] Solvents like Dimethyl Sulfoxide (DMSO) or ethanol can dissolve the compound at high concentrations (e.g., >10 mM). This approach is ideal for creating a master stock solution that can be serially diluted for experiments. However, this method comes with a critical caveat detailed in the next question.

Q: My compound precipitates when I add my DMSO stock solution to my aqueous cell culture media or assay buffer. How can I prevent this?

A: This is a classic problem known as "crashing out." It occurs when the high-concentration DMSO stock is diluted into an aqueous medium where the compound's solubility is much lower. The organic co-solvent is diluted, and the compound suddenly finds itself in an environment where it cannot stay dissolved, causing it to precipitate.

To prevent this:

  • Minimize the final co-solvent concentration: Aim for a final DMSO (or other organic solvent) concentration of less than 1%, and ideally below 0.1%, in your final assay medium. Most biological assays can tolerate this level, but you should always run a vehicle control to confirm.

  • Dilute in series: Perform serial dilutions of your stock.

  • Add stock to buffer slowly while vortexing: This ensures rapid mixing and prevents localized high concentrations of the compound from forming, which can nucleate precipitation.

Q: Are there any stability concerns I should be aware of?

A: Yes. Thiazole-containing compounds, especially those with halogens like chlorine, can be susceptible to degradation under certain conditions.

  • pH Stability: While basic conditions are excellent for solubility, prolonged storage at very high pH (e.g., pH > 10) or heating in alkaline solutions may promote hydrolysis or other degradation pathways.[11] It is best to prepare fresh solutions or store them frozen. A related compound, hydrochlorothiazide, is known to degrade at pH above 6.5.[12][13]

  • Light Sensitivity: Many heterocyclic compounds are sensitive to UV light. Studies on the related drug chlorothiazide show degradation upon exposure to UV light.[14][15] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Section 3: Troubleshooting and Experimental Protocols

This section provides a decision-making workflow and detailed protocols to guide your solubilization strategy.

G start Goal: Prepare a solution of This compound q1 Is a small amount of organic co-solvent (e.g., <1% DMSO) acceptable in your experiment? start->q1 protocol2 Follow Protocol 2: Co-Solvent Stock Preparation (e.g., 10-50 mM in DMSO) q1->protocol2 Yes q3 Is a basic pH (e.g., 7.5 - 9.0) acceptable in your experiment? q1->q3 No cosolvent_path Yes ph_path No q2 Does the compound precipitate when diluted into aqueous buffer? protocol2->q2 success1 Success! Ensure final co-solvent concentration is low and non-toxic to your system. q2->success1 No troubleshoot1 Troubleshoot: - Decrease final concentration - Add stock to buffer slowly with vigorous mixing - Consider Protocol 3 q2->troubleshoot1 Yes protocol1 Follow Protocol 1: Aqueous Stock via pH Adjustment q3->protocol1 Yes protocol3 Consider Advanced Strategies: - Combined pH/Co-solvent (Protocol 3) - Formulation with cyclodextrins or surfactants q3->protocol3 No ph_path2 Yes advanced_path No success2 Success! Adjust final pH if necessary for your assay. protocol1->success2

Caption: Decision workflow for solubilizing the target compound.

Protocol 1: Aqueous Stock Preparation via pH Adjustment

This is the preferred method for applications where organic solvents must be avoided. It works by converting the insoluble acid into its highly soluble salt form.[6][16]

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q) or desired buffer (e.g., PBS)

  • Calibrated pH meter

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile glass vial.

  • Add Vehicle: Add a volume of water or buffer to achieve a concentration slightly less than your final target (e.g., add 800 µL for a final volume of 1 mL). The powder will likely remain as a suspension.

  • Titrate with Base: While stirring or vortexing, add the 0.1 M NaOH solution dropwise (e.g., 1-2 µL at a time).

  • Observe Dissolution: Continue adding NaOH until all the solid material dissolves and the solution becomes clear. This indicates you have raised the pH sufficiently to form the soluble carboxylate salt.

  • Check pH: Measure the pH of the resulting solution. It will likely be in the range of 8.0-10.0.

  • Final Volume Adjustment: Add water or buffer to reach the final desired volume and concentration.

  • Final pH Adjustment (Optional but Recommended): If your experiment requires a specific pH, you can now carefully back-titrate the solution by adding small amounts of dilute acid (e.g., 0.1 M HCl). Work slowly and monitor for any signs of precipitation, which would indicate that you have lowered the pH too much, causing the compound to revert to its insoluble acid form.

Protocol 2: High-Concentration Stock in an Organic Co-Solvent

This method is ideal for creating a concentrated stock for long-term storage and serial dilution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (or ethanol, DMF, NMP)[9]

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the compound into a sterile, dry, amber glass vial.

  • Add Co-solvent: Add the appropriate volume of DMSO (or other solvent) to achieve the desired high concentration (e.g., 10-50 mM).

  • Facilitate Dissolution: Cap the vial tightly and vortex vigorously. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat. Sonication can also be effective.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light. Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.

Section 4: Data Summary & Best Practices

The following table provides recommended starting points for solubilization. Note that optimal conditions may vary and should be determined experimentally.

MethodSolvent / SystemRecommended Starting ConcentrationKey Considerations
pH Adjustment Water or Buffer + NaOH1-5 mMPreferred for cell-based assays; avoid organic solvents. Final pH will be basic.[6]
Co-solvent 100% DMSO10-50 mMIdeal for a master stock. Must be diluted carefully to avoid precipitation.[17]
Co-solvent 100% Ethanol5-20 mMGood alternative to DMSO; can be more volatile.
Combined 10% DMSO in basic buffer (pH 8-9)1-2 mMFor difficult cases where high aqueous concentration is needed. Balances pH and co-solvent effects.

Best Practices Summary:

  • Always use a vehicle control in your experiments (e.g., buffer with the same final pH and/or co-solvent concentration).

  • Prepare solutions fresh when possible. If storing, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect all solutions from light by using amber vials or foil.[12]

  • Confirm solubility visually. A true solution should be completely clear with no visible particulates.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommended protocols to ensure a robust, scalable, and reproducible process.

Section 1: Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step process. This strategy begins with the construction of the thiazole ring using the well-established Hantzsch thiazole synthesis, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.[1][2][3] This method is generally robust, but scaling up introduces challenges related to reaction control, impurity profiles, and product isolation.

The overall synthetic pathway is as follows:

Synthetic_Workflow start_mat Starting Materials (Ethyl 2-chloroacetoacetate & Thioacetamide) step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) start_mat->step1 intermediate Intermediate Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate step1->intermediate Formation of Thiazole Ring step2 Step 2: Saponification (Base Hydrolysis) intermediate->step2 final_product Final Product This compound step2->final_product Formation of Carboxylic Acid purification Purification & Isolation (Acidification & Crystallization) final_product->purification

Caption: Overall two-step synthetic workflow.

Section 2: Step 1 - Hantzsch Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

This crucial step involves the cyclocondensation reaction between a thioamide and an α-halocarbonyl compound to form the thiazole core.[2][4] For this synthesis, we utilize thioacetamide and ethyl 2-chloroacetoacetate.

Experimental Protocol: Step 1
  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a dropping funnel, charge thioacetamide (1.0 eq.) and denatured ethanol (5-7 volumes).

  • Initial Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using a circulating chiller. A controlled initial temperature is critical to manage the exotherm upon addition of the electrophile.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.05 eq.) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of thioacetamide using a suitable analytical method such as TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. To the resulting residue, add ethyl acetate (10 volumes) and water (5 volumes).

  • Phase Separation: Stir the biphasic mixture, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution (2 x 3 volumes) followed by brine (1 x 3 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate, typically as an oil. The crude product may be used directly in the next step or purified by column chromatography if necessary.

Troubleshooting Guide: Step 1
Question Probable Cause(s) Recommended Solution(s)
My reaction yield is consistently low (<70%). What's wrong? 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Reagent Quality: Purity of thioacetamide or ethyl 2-chloroacetoacetate may be low. 3. Side Reactions: Uncontrolled exotherm can lead to dimerization or polymerization of starting materials.1. Extend the reaction time to 24 hours and monitor by HPLC. Ensure the temperature is maintained at 20-25 °C after the initial addition. 2. Verify the purity of starting materials by NMR or GC-MS. Thioacetamide can degrade over time. 3. Strictly control the addition rate and reactor temperature. For larger scales, consider a more dilute reaction mixture (e.g., 10 volumes of ethanol).
I'm observing a significant, more polar impurity by TLC. What could it be? This could be a bis-adduct or a product from self-condensation of ethyl 2-chloroacetoacetate. It may also be an isomeric thiazole if the reaction conditions are not well-controlled. Acidic conditions, for instance, can alter the regioselectivity of the cyclization.[5]Ensure the stoichiometry is accurate; avoid a large excess of the acetoacetate derivative. Maintain a neutral or slightly basic environment if possible, though the reaction typically proceeds well without a base. Use 2D-NMR to characterize the impurity to confirm its structure.
The reaction exotherm is difficult to control during scale-up. The heat transfer efficiency decreases as the reactor volume increases (lower surface-area-to-volume ratio). The reaction is inherently exothermic.1. Increase Solvent Volume: Diluting the reaction mass increases the thermal capacity. 2. Slower Addition Rate: Extend the addition time of ethyl 2-chloroacetoacetate to allow the cooling system to keep pace. 3. Improve Cooling Efficiency: Ensure your reactor's cooling system is appropriately sized for the batch volume.
How do I effectively monitor the reaction to determine its endpoint? TLC can be ambiguous due to streaking of starting materials.HPLC is the preferred method. Develop a method that clearly resolves both starting materials from the product. A typical C18 column with a water/acetonitrile gradient is usually effective.[6][7] This provides quantitative data on conversion and is essential for process control at scale.

Section 3: Step 2 - Saponification to this compound

This step involves the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to isolate the final product.

Experimental Protocol: Step 2
  • Reactor Setup: Charge the crude ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (1.0 eq.) into a suitable reactor. Add a mixture of THF (4 volumes) and water (4 volumes).

  • Base Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5 eq. in 4 volumes of water) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours.

  • In-Process Control (IPC): Monitor the disappearance of the starting ester by TLC or HPLC. The product acid will appear at the baseline on a silica TLC plate.

  • Aqueous Workup: Once hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (5 volumes) and perform an extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) (2 x 5 volumes) to remove any non-polar, unreacted starting material or impurities.

  • Acidification & Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH reaches 2-3. The target acid will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 2 volumes) to remove inorganic salts. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting Guide: Step 2
Question Probable Cause(s) Recommended Solution(s)
The hydrolysis is incomplete, even after several hours. 1. Insufficient Base: Stoichiometry may be off, or the base may be of poor quality. 2. Low Temperature: Room temperature may not be sufficient for complete conversion. 3. Poor Solubility: The ester may not be fully dissolved in the solvent system, limiting its availability for reaction.1. Use a larger excess of base (e.g., 2.0-2.5 eq. of LiOH). NaOH or KOH can also be used. 2. Gently warm the reaction to 35-40 °C. Avoid excessive heat, which could potentially degrade the thiazole ring. 3. Increase the proportion of THF or consider using methanol as a co-solvent to improve solubility.[8]
My product appears to be degrading during workup (discoloration, low yield). The thiazole ring can be sensitive to harsh pH conditions, especially at elevated temperatures. The chloro-substituent could also be susceptible to nucleophilic attack under strong basic conditions.1. Minimize Time in Base: As soon as the reaction is complete by IPC, proceed immediately to the workup. 2. Control Temperature: Perform the acidification step strictly at 0-5 °C to minimize any potential acid-catalyzed degradation. 3. Avoid Strong Bases: LiOH is generally milder than NaOH or KOH for this type of hydrolysis.
I'm having trouble isolating the final product after acidification. 1. Product is Oiling Out: The product may have a low melting point or be impure, preventing crystallization. 2. Product is Water-Soluble: The product may have some solubility in the acidic aqueous layer, leading to losses.1. Ensure the pH is correctly adjusted to 2-3. If it still oils out, attempt an extraction with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane), followed by drying and evaporation. The resulting oil can then be triturated with a non-polar solvent like heptane to induce solidification. 2. After precipitation, cool the slurry for an extended period (2-4 hours) to maximize recovery. If losses are still high, perform a back-extraction of the filtrate with ethyl acetate.
What is the best way to purify the final product on a large scale? While chromatography is not ideal for large quantities, recrystallization is highly effective.The most common and scalable method is recrystallization . Experiment with various solvent systems. Good starting points include: - Isopropanol/water - Acetonitrile - Toluene The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Section 4: General FAQs for Scale-Up

Q: What are the primary safety concerns when handling the reagents for this synthesis? A: Thioacetamide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, in a well-ventilated hood or containment system. Chlorinated reagents like ethyl 2-chloroacetoacetate are corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q: Which analytical techniques are essential for in-process control (IPC) and final product release? A: For IPC, HPLC is invaluable for tracking reaction completion and impurity formation. For final product release, a full characterization should include:

  • HPLC: To determine purity (>98% is a typical target).

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Loss on Drying (LOD): To determine residual solvent content.

Q: How does solvent selection change when moving from bench to pilot scale? A: When scaling up, consider solvent cost, boiling point (for ease of removal), safety (flammability), and environmental impact. For example, while dichloromethane (DCM) might be used for extractions in the lab, a less hazardous solvent like 2-methyl-THF or MTBE is often preferred at scale.

Q: What are the critical process parameters (CPPs) to focus on for ensuring batch-to-batch consistency? A: The most critical parameters for this synthesis are:

  • Temperature Control: Especially during the initial addition in Step 1 and the acidification in Step 2.

  • Addition Rate: Controlling the rate of reagent addition in Step 1 is key to managing the exotherm.

  • pH Control: The final pH during acidification in Step 2 directly impacts product yield and purity.

  • Reaction Time: Fixed reaction times based on robust process understanding (supported by IPC data) ensure consistent conversion.

Section 5: Troubleshooting Logic Flow

The following diagram outlines a decision-making process for addressing common issues encountered during the scale-up of this synthesis.

Troubleshooting_Logic problem1 Problem: Low Yield in Step 1 cause1a Incomplete Reaction? problem1->cause1a Check IPC data cause1b Side Reaction? problem1->cause1b Analyze impurities cause1c Poor Reagent Quality? problem1->cause1c Test starting materials solution1a Action: Extend Time / Optimize Temp cause1a->solution1a solution1b Action: Improve Temp Control cause1b->solution1b solution1c Action: Verify Reagent Purity cause1c->solution1c problem2 Problem: Incomplete Hydrolysis cause2a Insufficient Base? problem2->cause2a cause2b Poor Solubility? problem2->cause2b solution2a Action: Increase Base Equivalents cause2a->solution2a solution2b Action: Modify Solvent System cause2b->solution2b problem3 Problem: Product Fails Purity cause3a Impurity from Step 1? problem3->cause3a cause3b Ineffective Crystallization? problem3->cause3b solution3a Action: Re-evaluate Step 1 Workup cause3a->solution3a solution3b Action: Screen Recrystallization Solvents cause3b->solution3b

Caption: Troubleshooting decision tree for key process stages.

References

Technical Support Center: Catalyst Selection for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing reactions involving the versatile building block, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. This guide is structured to provide researchers, chemists, and drug development professionals with targeted, actionable advice to overcome common catalytic challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for robust and reproducible results.

Section 1: Reaction Pathway & Catalyst Selection

The primary reactive handle of this compound is its carboxylic acid moiety, making it a prime substrate for amide bond formation and esterification . The 4-chloro substituent on the thiazole ring also presents an opportunity for palladium-catalyzed cross-coupling reactions . Your choice of catalyst is fundamentally dictated by the transformation you wish to achieve.

The following workflow provides a high-level decision-making process for catalyst selection.

G start Identify Desired Transformation amide Amide Bond Formation (Coupling with an Amine) start->amide R-COOH + R'-NH₂ ester Esterification (Coupling with an Alcohol) start->ester R-COOH + R'-OH cross C-C / C-N Cross-Coupling (at C4-Position) start->cross R-Cl + R'-B(OH)₂ cat_amide Select Catalyst: - Carbodiimides (EDC, DCC) - Uronium/Aminium Salts (HATU, HBTU) - Phosphonium Salts (PyBOP) amide->cat_amide cat_ester Select Catalyst: - Acid Catalysts (H₂SO₄, p-TsOH) - Carbodiimides (DCC, EDC) + DMAP - Solid Acid Catalysts (e.g., Mo/ZrO₂) ester->cat_ester cat_cross Select Catalyst System: - Palladium Precursor (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., SPhos) cross->cat_cross

Caption: Initial catalyst selection workflow based on reaction type.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reactions with this compound in a practical question-and-answer format.

Amide Bond Formation

Amide coupling is the most frequent application for this substrate. Success hinges on the efficient activation of the carboxylic acid to overcome the kinetic barrier of reacting with an amine.[1]

Q1: My amide coupling reaction shows low or no yield. What are the primary causes and troubleshooting steps?

A1: Low yield is a multifaceted problem often stemming from incomplete carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[2]

  • Cause 1: Inefficient Carboxylic Acid Activation. The coupling reagent may not be potent enough for your specific substrates.

    • Solution: For sterically hindered amines or electron-deficient systems, a switch from a standard carbodiimide like EDC to a more powerful uronium/aminium salt like HATU is recommended.[3][4] HATU forms a highly reactive OAt-active ester, which can accelerate sluggish reactions.[5]

  • Cause 2: Amine Deactivation. The amine nucleophile can be protonated by the acidic starting material, rendering it non-nucleophilic.[2]

    • Solution: Ensure the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to scavenge protons.[6][7] Typically, 2-3 equivalents are used. For sensitive substrates prone to racemization, a weaker base like NMM or collidine is preferable.[6]

  • Cause 3: Hydrolysis of Activated Intermediate. Trace amounts of water in the reaction can hydrolyze the active ester intermediate, reverting it to the carboxylic acid.[2]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry.[2] Running the reaction under an inert atmosphere (Nitrogen or Argon) can also be beneficial, especially for sensitive reagents.[8]

  • Cause 4: Rearrangement of Carbodiimide Intermediate. When using carbodiimides like EDC or DCC, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[9][10]

    • Solution: This side reaction is minimized by adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2] These additives intercept the O-acylisourea to form a more stable active ester that is less prone to rearrangement and reacts efficiently with the amine.[3][9]

G cluster_activation Activation Step cluster_reaction Desired Pathway vs. Side Reaction Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC Amide Amide Product O_acyl->Amide + Amine N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl Rearrangement (Undesired) HOBt_ester HOBt-Ester (Stable Intermediate) O_acyl->HOBt_ester + HOBt (Prevents Rearrangement) Amine R'-NH₂ HOBt HOBt Additive HOBt_ester->Amide + Amine

Caption: Role of HOBt in preventing N-acylurea formation.

Q2: I am observing significant epimerization/racemization of a chiral center. How can I select a catalyst to minimize this?

A2: Racemization is a critical issue, especially in pharmaceutical synthesis. It is often promoted by an aggressive base or a highly reactive intermediate with a long lifetime.

  • Catalyst Additives: The choice of additive is crucial. HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure are generally more effective at suppressing racemization than HOBt.[6] The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the desired coupling and minimizing the time for epimerization.[5]

  • Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels compared to some uronium salts.[5][6]

  • Base Selection: Avoid strong bases. Use the weakest base necessary to achieve the reaction, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[11]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., starting at 0 °C) to reduce the rate of epimerization.[6]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)Key StrengthsCommon Issues & Mitigation
Carbodiimides EDC, DCC, DICCost-effective, easy byproduct removal (EDC).[3][12]Can cause racemization and N-acylurea formation. Mitigation: Always use with an additive like HOBt or OxymaPure.[10]
Uronium/Aminium HATU, HBTUHigh reactivity, fast reaction times, low epimerization (especially HATU).[3][13]More expensive. Can cause guanidinylation of the amine if used in large excess.[5]
Phosphonium PyBOP, PyAOPHigh reactivity, very low racemization, good for hindered couplings.[2][5]Byproducts can be difficult to remove. Generally cleaner reactions than uronium salts.[5]
Acyl Fluoride BTFFH, TFFHExcellent for extremely hindered or electron-deficient substrates where other methods fail.[4][14]Reagents can be moisture-sensitive and may release toxic byproducts (TFFH).[4]
Esterification

Esterification of this compound can be achieved through several catalytic methods.

Q3: What are the recommended catalyst systems for esterification with a simple alcohol?

A3: The choice depends on the scale and sensitivity of your substrates.

  • Acid Catalysis: For simple, robust alcohols, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under conditions that remove water (e.g., Dean-Stark apparatus) is the most traditional and cost-effective method.[15][16]

  • Carbodiimide-Mediated Esterification: For more sensitive or complex alcohols, a carbodiimide coupling approach is preferred. The reaction is mediated by DCC or EDC and requires a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP), to facilitate the acyl transfer from the O-acylisourea intermediate to the alcohol.[17]

  • Solid Acid Catalysts: For greener, more sustainable processes, heterogeneous solid acid catalysts like metal-exchanged montmorillonite clays or zirconia-based catalysts can be employed.[15][18] These offer advantages in catalyst recovery and reusability.

Palladium-Catalyzed Cross-Coupling

The C4-chloro position on the thiazole ring is a viable handle for Suzuki-Miyaura cross-coupling to form C-C bonds. Thiazole rings can be sensitive, so catalyst selection is key to avoiding ring decomposition.[19][20]

Q4: I am attempting a Suzuki-Miyaura coupling at the C4-position, but the reaction is sluggish and gives low yields. How can I optimize the catalytic system?

A4: Suzuki couplings of chloro-heterocycles are often challenging and require a highly active catalytic system.

  • Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are suitable starting points.

  • Ligand Selection: This is the most critical parameter. The low reactivity of the C-Cl bond necessitates the use of highly electron-rich and sterically bulky phosphine ligands. These ligands promote the oxidative addition step, which is often rate-limiting, and stabilize the palladium center. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are specifically designed for such challenging couplings and have shown unprecedented activity for reactions of aryl chlorides, often allowing for reactions at room temperature.[21]

  • Base: A strong base is required to activate the boronic acid for the transmetalation step.[22] Common choices include K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can also influence the regioselectivity of C-H activation on thiazole rings.[23]

  • Solvent: A polar aprotic solvent system, often with water, is typical. Dioxane/water or Toluene/water are common choices.

Section 3: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the solution.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes.

  • Activation & Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) portion-wise.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aq. LiCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Validation Checkpoint: After 30 minutes of stirring at room temperature, an aliquot can be taken and analyzed by LC-MS to confirm the consumption of the starting acid and the formation of the product amide. Incomplete conversion after an extended period may indicate steric hindrance, suggesting a need for gentle heating (e.g., 40-50 °C) or switching to a more specialized coupling agent.[3]

References

Technical Support Center: A Scientist's Guide to Preserving the Integrity of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth knowledge to prevent the degradation of this critical research compound during storage. Our approach moves beyond simple instructions, delving into the causal mechanisms behind degradation to empower you with the scientific rationale needed to make informed decisions in your laboratory.

The inherent reactivity of the thiazole ring, combined with the chloro and acetic acid functional groups, makes this molecule susceptible to specific environmental stressors. Understanding these vulnerabilities is the first step toward ensuring the long-term purity and viability of your samples, safeguarding the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section provides rapid, direct answers to the most common handling and storage inquiries.

Q1: What are the ideal short-term and long-term storage temperatures for this compound? A: For optimal stability, we recommend stringent temperature control.

  • Long-Term Storage (> 1 month): Store at or below -15°C.[1] Freezing the compound dramatically reduces the kinetic energy available for degradation reactions like hydrolysis and oxidation to proceed.

  • Short-Term Storage (< 1 month): Storage at 2-8°C is acceptable, provided the material is protected from light and moisture. However, for maximum reproducibility, maintaining -15°C storage is the superior practice.

Q2: How critical is protection from light? A: Absolutely critical. Thiazole-containing compounds, particularly those with aryl ring substituents, are known to be susceptible to photodegradation.[2] Exposure to ambient laboratory light, and especially UV light, can initiate photochemical reactions. Studies on similar structures show that this can lead to dehalogenation or complex rearrangements, including reaction with singlet oxygen that results in the formation of an unstable endoperoxide and subsequent ring cleavage.[2][3] Always store the solid compound and any solutions in amber glass vials or wrap containers in aluminum foil.

Q3: Should I store the solid compound under an inert atmosphere? A: Yes, this is a highly recommended best practice. The thiazole ring can be susceptible to oxidation at both the sulfur and nitrogen atoms.[4] Over time, exposure to atmospheric oxygen can lead to the formation of N-oxides or sulfoxides, which will appear as impurities in your analysis.[4][5] After aliquoting, flush the headspace of the container with a dry, inert gas like argon or nitrogen before sealing.

Q4: Is it stable in solution? What solvent and pH should I use? A: Storing this compound in solution is not recommended for long periods. If you must prepare stock solutions, do so fresh for each experiment. The stability is highly pH-dependent.

  • Solvent Choice: Use anhydrous, research-grade solvents like DMSO, DMF, or ethanol.

  • pH Considerations: As an acetic acid derivative, the compound is acidic. In aqueous solutions, avoid alkaline conditions (pH > 8), as this can significantly accelerate the rate of hydrolytic degradation of the thiazole ring.[6][7] While the compound is more stable in acidic-to-neutral conditions, strongly acidic environments (pH < 4) can also promote hydrolysis of other linkages in related molecules and should be evaluated carefully.[8] For short-term storage, a buffered solution around pH 5-7 is generally the safest range.[9]

Q5: What are the first physical signs of degradation I should look for? A: Visual inspection is a quick preliminary check. The pure compound is typically a white to off-white powder.[10] Any change in color, such as developing a yellow or brown tint, is a strong indicator of degradation, likely from photo-oxidative processes. Another sign is a change in texture, such as clumping or becoming sticky, which suggests moisture absorption and an increased risk of hydrolysis. If any of these changes are observed, the material's purity should be re-verified analytically before use.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a focus on identifying the root cause and implementing corrective actions.

Issue: Unexpected Peaks Appear in HPLC or LC-MS Analysis

Symptom: Your analytical chromatogram shows new, previously unobserved peaks, indicating the presence of impurities or degradants. The identity of these peaks is crucial for understanding the degradation pathway.

Causality and Troubleshooting Workflow: The appearance of new peaks is a direct result of chemical transformation. The three primary culprits are photodegradation, hydrolysis, and oxidation. The following logical workflow can help you diagnose the issue.

G start New Peak(s) Observed in Analytical Chromatogram q1 Was the sample (solid or solution) exposed to ambient light or UV? start->q1 q2 Was the compound stored in solution or in a humid environment? q1->q2 No cause1 Likely Cause: Photodegradation (Dehalogenation, Ring Cleavage) q1->cause1 Yes q3 Was the container flushed with inert gas? Is the sample very old? q2->q3 No cause2 Likely Cause: Hydrolysis (Ring Opening) q2->cause2 Yes cause3 Likely Cause: Oxidation (N-Oxide, Sulfoxide Formation) q3->cause3 Yes action1 Action: Re-run analysis with a fresh sample stored meticulously in the dark. Use amber vials for all solutions. cause1->action1 action2 Action: Prepare fresh solutions from solid. Ensure proper desiccation of solid. Verify pH of any buffered solutions. cause2->action2 action3 Action: Use a freshly opened vial or re-purify. Implement inert gas flushing for all aliquots. cause3->action3 ms_analysis Confirm Identity: Analyze sample via high-resolution LC-MS/MS to determine the mass of the degradant(s). Compare mass to potential structures from known pathways. action1->ms_analysis action2->ms_analysis action3->ms_analysis

Caption: Troubleshooting workflow for identifying the cause of new impurities.

Expert Insights:

  • Photodegradation Products: If light exposure is the cause, high-resolution mass spectrometry may reveal products corresponding to the loss of a chlorine atom (photodehalogenation) or the addition of oxygen atoms followed by rearrangement, which can lead to amide-containing, ring-opened structures.[2][3]

  • Hydrolysis Products: If hydrolysis is the culprit, especially under alkaline conditions, you would expect to see products resulting from the cleavage of the thiazole ring. The exact products depend on the cleavage point.

  • Oxidation Products: Oxidation typically results in the addition of one or two oxygen atoms to the parent molecule. A mass corresponding to [M+16] could indicate an N-oxide or sulfoxide, while [M+32] could suggest a sulfone.[4]

Section 3: Recommended Protocols for Ensuring Stability

Adherence to standardized protocols is the foundation of reproducible science. The following procedures are designed to minimize degradation risk.

Protocol 1: Standard Compound Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a freezer rated for -15°C to -25°C. Do not store it at room temperature, even for a short period.

  • Environment: Log the compound into your inventory and place it in a designated, dark storage location (e.g., a labeled box within the freezer).

  • Aliquoting: To prevent contamination and repeated freeze-thaw cycles of the bulk supply, aliquot the compound upon first use.

    • Perform this process in an environment with minimal light exposure.

    • Use pre-weighed, amber glass vials with PTFE-lined caps.

    • After dispensing the desired amount, flush the headspace of the primary container and each aliquot vial with dry argon or nitrogen for 15-30 seconds.

    • Seal tightly and immediately return all vials to the -15°C (or below) freezer.

  • Desiccation: Store the vials in a freezer-safe container that includes a desiccant (e.g., silica gel packets) to capture any ambient moisture that could enter during brief openings.

  • Solution Preparation: Always prepare solutions fresh for immediate use. If a stock solution must be stored for a few hours, keep it on ice (2-8°C) and protected from light in a tightly sealed amber vial. Discard unused solutions at the end of the day.

Protocol 2: Workflow for a Basic Accelerated Stability Study

This protocol allows you to assess the stability of your compound under stressed conditions, providing predictive data on its long-term shelf life.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Prepare 4 identical samples of solid compound in amber vials prep2 Label Vials: 1. Control (-20°C) 2. Temp (40°C, Dark) 3. Light (25°C, Lightbox) 4. Humidity (25°C, 75% RH, Dark) prep1->prep2 analysis1 Time Point T=0: Analyze control sample by HPLC-UV to establish initial purity (Area %) prep2->analysis1 analysis2 Time Points T=1, 2, 4 weeks: Withdraw aliquots from all 4 vials. Analyze by HPLC-UV. analysis1->analysis2 analysis3 Data Evaluation: Compare purity of stressed samples to the control sample. Calculate % degradation. analysis2->analysis3

Caption: Experimental workflow for an accelerated stability study.

Methodology:

  • Initial Analysis (T=0): Before starting, perform an HPLC-UV analysis on a sample from the bulk container to establish the initial purity profile. This is your baseline reference.

  • Sample Preparation: Prepare four accurately weighed samples (~5-10 mg each) of the solid compound in separate amber glass vials.

  • Storage Conditions:

    • Vial 1 (Control): Store at -20°C in the dark.

    • Vial 2 (Thermal Stress): Store in a calibrated oven at 40°C in the dark.

    • Vial 3 (Photostability Stress): Store in a photostability chamber with controlled light exposure (as per ICH Q1B guidelines) at 25°C.

    • Vial 4 (Humidity Stress): Store in a humidity chamber at 25°C and 75% relative humidity (RH) in the dark.

  • Time-Point Analysis: At designated time points (e.g., 1 week, 2 weeks, 4 weeks), remove a small amount from each vial and prepare solutions for HPLC-UV analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. A loss of parent peak area and/or the growth of impurity peaks in the stressed samples indicates degradation. Quantify the percentage of the parent compound remaining to determine the rate of degradation under each condition.

Section 4: Technical Data & Visual Guides

Table 1: Summary of Recommended Storage Conditions
ParameterConditionRationale & Key Considerations
Temperature ≤ -15°CMinimizes rates of all degradation pathways.[1]
Light Protect from all light (Amber Vials)Prevents photochemical reactions, a primary degradation route for thiazoles.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents slow oxidation of the thiazole ring.[4]
Moisture DesiccatedPrevents moisture absorption which can initiate and accelerate hydrolysis.
pH (Solutions) 5 - 7 (for short-term use)Avoids rapid base-catalyzed hydrolysis.[6][7][9]
Form SolidInherently more stable than solutions. Prepare solutions fresh.
Diagram: Primary Degradation Pathways

This diagram illustrates the main chemical transformations that this compound can undergo when stored improperly.

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound (Parent Compound) photo1 Ring-Opened Amides parent->photo1 Light, O₂ [1] photo2 Dehalogenated Species parent->photo2 UV Light [10] hydro1 Thiazole Ring Cleavage Products parent->hydro1 H₂O, pH dependent [32] ox1 Thiazole N-Oxide parent->ox1 Air (O₂) [4] ox2 Sulfoxide / Sulfone parent->ox2 Air (O₂) [4]

Caption: Major degradation pathways initiated by light, water, and oxygen.

Table 2: Chemical Compatibility for Containers & Labware
MaterialCompatibility RatingNotes
Borosilicate Glass (Type 1)A - Excellent Preferred material, especially amber glass for light protection.
PTFE / FEPA - Excellent Excellent chemical resistance. Ideal for cap liners and reaction vessels.[11]
Polypropylene (PP)B - Good Generally good resistance to weak acids, but testing for long-term storage is advised.[12]
High-Density Polyethylene (HDPE)B - Good Suitable for short-term contact; potential for leaching or absorption over time.[13]
Polycarbonate (PC)N/R - Not Recommended Can be attacked by organic acids and chlorinated compounds.
Polyvinyl Chloride (PVC)N/R - Not Recommended Poor compatibility with chlorinated solvents and some acids.

References

Validation & Comparative

A Comparative Efficacy Analysis of Thiazole-Based Anti-Inflammatory Agents: 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid (Fenclozic Acid) vs. Meloxicam

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the anti-inflammatory efficacy of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a compound also known as Fenclozic acid, against other thiazole derivatives, with a primary focus on the widely-used nonsteroidal anti-inflammatory drug (NSAID), Meloxicam. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiazole-containing compounds.

The thiazole ring is a cornerstone scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] While this guide focuses on anti-inflammatory applications, it is noteworthy that the thiazole scaffold is also present in anticancer drugs like Dasatinib, a multi-targeted kinase inhibitor, underscoring the chemical versatility of this heterocycle.

Our primary compound of interest, This compound (Fenclozic Acid) , has been identified in literature as a potent anti-inflammatory, analgesic, and antipyretic agent.[2] To contextualize its efficacy, we will compare it with Meloxicam , a well-characterized NSAID that also features a thiazole moiety and is known for its preferential inhibition of cyclooxygenase-2 (COX-2).[3][4]

Chemical Structures

Visualizing the molecular architecture is fundamental to understanding potential structure-activity relationships (SAR).

  • Compound A: this compound (Fenclozic Acid)

    • Features a chlorophenyl group attached to a thiazole ring, with an acetic acid side chain at position 2. This acetic acid moiety is a common feature in many NSAIDs.

  • Compound B: Meloxicam

    • Belongs to the oxicam class of NSAIDs and is characterized by a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide core, substituted with a 5-methyl-1,3-thiazol-2-yl group.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism for most NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4] There are two main isoforms:

  • COX-1: Constitutively expressed in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation.

  • COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins in the inflammatory cascade.

Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[4] Meloxicam is known to be a preferential COX-2 inhibitor.[3]

The diagram below illustrates the inflammatory cascade and the points of intervention for COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 activation COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Mucosal Protection Platelet Function Prostaglandins_COX1->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_COX2->Inflammation Cell_Injury Cell Injury / Stimuli PLA2 Phospholipase A2 Cell_Injury->PLA2 PLA2->Membrane_Phospholipids Meloxicam Meloxicam & Fenclozic Acid (Hypothesized) Meloxicam->COX1 Weaker Inhibition Meloxicam->COX2 Preferential Inhibition

Caption: Mechanism of NSAID action via inhibition of COX-1 and COX-2 enzymes.

Comparative Efficacy Data

The efficacy of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the COX-2 enzyme. While specific IC50 data for Fenclozic Acid is not available in the cited literature, we can compare Meloxicam to other common NSAIDs to provide a benchmark for potential performance.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Meloxicam 36.64.77.8[5]
Meloxicam 376.16.1[6]
Diclofenac 0.6110.63~1.0[5]
Celecoxib 826.812.0[6]
Celecoxib >1000.04>2500[7]

Note: IC50 values can vary between studies due to different assay conditions. The data presented here is for comparative purposes.

The data indicates that Meloxicam is a preferential COX-2 inhibitor, although less selective than Celecoxib.[5][6] Diclofenac acts as a non-selective inhibitor.[5] Studies on compounds structurally related to Fenclozic acid, such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid, have shown potent activity in in vivo models of inflammation, suggesting that the this compound scaffold is a promising candidate for effective anti-inflammatory action.[8]

Experimental Protocols: In Vivo Efficacy Assessment

A cornerstone for evaluating novel anti-inflammatory agents is the Carrageenan-Induced Paw Edema Model in rats. This assay is a well-established model of acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[9] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a vehicle control.

Detailed Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly assigned to groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group II: Positive Control (e.g., Meloxicam, 5 mg/kg, orally)

    • Group III: Test Compound (Fenclozic Acid, various doses, orally)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer just before any treatment.

  • Compound Administration: The respective vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.). The choice of administration route depends on the compound's known pharmacokinetic properties; oral is preferred for screening potential clinical candidates.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements.

    • The percentage inhibition of edema is calculated using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.

    • Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Rationale for Protocol Design:

  • The 1-hour delay between drug administration and carrageenan injection allows for absorption and distribution of the test compound.[9]

  • Measuring paw volume at multiple time points allows for the characterization of the time-course of the anti-inflammatory effect. The peak inflammatory response to carrageenan typically occurs between 3 and 5 hours.[11]

  • Using a positive control like Meloxicam or Diclofenac is crucial for validating the assay and providing a direct benchmark for the test compound's potency.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimatization (Wistar Rats, 1 week) B Random Grouping (n=6 per group) A->B C Baseline Paw Volume Measurement (Plethysmometer) B->C D Administer Compound (Vehicle, Meloxicam, or Test Article) C->D E Wait 1 Hour (for absorption) D->E F Induce Inflammation (0.1 mL 1% Carrageenan injection) E->F G Measure Paw Volume (Hourly for 5 hours) F->G H Calculate Paw Swelling (Δ Volume) G->H I Calculate % Inhibition vs. Vehicle Control H->I J Statistical Analysis (ANOVA) I->J

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Discussion and Future Perspectives

The available evidence strongly supports the classification of This compound (Fenclozic Acid) as a compound with significant anti-inflammatory properties, comparable in potency to first-generation NSAIDs like phenylbutazone in some models.[2] Its structural similarity to other active thiazole acetic acid derivatives further reinforces its potential.[8]

When compared to Meloxicam , the key differentiating factor would likely be the COX-1/COX-2 selectivity profile. Meloxicam's preferential, but not exclusive, inhibition of COX-2 represents a balance between efficacy and a reduced, but not eliminated, risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

To fully assess the therapeutic potential of Fenclozic Acid, future research should focus on:

  • In Vitro COX Inhibition Assays: Determining the IC50 values for Fenclozic Acid against both COX-1 and COX-2 is a critical next step to understand its selectivity profile and predict its potential for gastrointestinal side effects.

  • Dose-Response Studies: Comprehensive in vivo studies, such as the carrageenan paw edema model described, are needed to establish a clear dose-response relationship and determine its ED50 (effective dose for 50% of the maximal response).

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Fenclozic Acid is essential for designing effective dosing regimens and assessing its drug-like properties.

Conclusion

This compound (Fenclozic Acid) represents a promising anti-inflammatory candidate within the rich therapeutic landscape of thiazole derivatives. While historical data confirms its in vivo activity, its full potential can only be realized through modern mechanistic studies, particularly a direct comparative analysis of its COX enzyme inhibition profile against established drugs like Meloxicam. The experimental frameworks outlined in this guide provide a clear path for such an evaluation, enabling a data-driven assessment of its potential as a next-generation anti-inflammatory agent.

References

A Comparative Guide to the Biological Activities of 2-(4-Chloro-1,3-thiazol-2-yl)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds.[1][2] Its unique structural features allow for a diverse range of biological activities, making it a privileged structure in drug discovery.[1] This guide provides a comparative analysis of the biological potential of 2-(4-chloro-1,3-thiazol-2-yl)acetic acid and its structurally related analogues. We will delve into their performance in various biological assays, explore structure-activity relationships (SAR), and provide detailed protocols for key experimental methodologies.

The core structure, this compound, serves as a foundational template from which numerous analogues can be derived. Modifications to the thiazole ring, the acetic acid side chain, and the nature and position of substituents can profoundly influence the biological activity, leading to compounds with antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]

Comparative Biological Activities of Thiazole Acetic Acid Analogues

The versatility of the thiazole acetic acid scaffold is evident in the broad spectrum of biological activities exhibited by its analogues. The following sections compare the performance of these compounds in key therapeutic areas.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents.[2] The introduction of an acetic acid moiety at the 2-position of the thiazole ring, along with other substitutions, has been shown to yield compounds with significant antibacterial and antifungal properties.

One study synthesized a series of (5-substituted-2-methyl-1,3-thiazol-4-yl) acetic acids and screened them against various bacterial and fungal strains.[3] Compound 5a , featuring an octyl group at the 5-position, demonstrated potent and broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi.[3] Notably, its antifungal activity surpassed that of commonly used parabens, and it exhibited lower cytotoxicity towards human dermal fibroblasts.[3]

Another study explored thiazole-substituted 1,3,4-oxadiazole derivatives.[5] The S-substituted derivatives showed enhanced antimicrobial activity compared to the parent compounds with a free thiol group.[5] Specifically, compounds with a 4-fluoro substitution on the aryl ring attached to the thiazole displayed good antibacterial and antifungal activity.[5]

Table 1: Antimicrobial Activity of Representative Thiazole Acetic Acid Analogues

Compound IDStructureTarget OrganismActivity (MIC/Inhibition Zone)Reference
5a (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acidGram-positive bacteria, FungiStronger than parabens[3]
5a, 5e Thiazolyl-1,3,4-oxadiazole derivatives with 4-F substitutionBacteria, FungiGood activity[5]
Anti-inflammatory Activity: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety, which is crucial for their activity. The acetic acid group in the thiazole derivatives makes them promising candidates for cyclooxygenase (COX) enzyme inhibition.

A study on novel thiazole derivatives containing an acetic acid residue investigated their in vitro COX-1 and COX-2 inhibitory activity.[4] The research aimed to develop selective COX-1 inhibitors. Compound 3c from this series showed COX-1 inhibitory activity similar to the reference drug.[4] This highlights the potential of the thiazole acetic acid scaffold in designing selective COX inhibitors.

Table 2: COX Inhibitory Activity of Thiazole Acetic Acid Analogues

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3c 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivativeSimilar to referenceNot specifiedNot specified[4]
Celecoxib (Reference Drug)14.930.05298.6[7]
Mefenamic acid (Reference Drug)29.91.9815.1[7]
Anticancer Activity

The thiazole core is present in several anticancer agents, and derivatives of thiazole acetic acid have been evaluated for their cytotoxic effects against various cancer cell lines.[8]

One study investigated the antimigration and anti-invasion properties of thiazole derivatives in metastatic cancer cells.[5][6] While not all were acetic acid derivatives, the study provided valuable SAR insights. For example, the length of an alkyl chain substituted on the thiazole nitrogen significantly impacted antimigration activity, with an n-dodecyl group (compound 5p ) showing an IC50 of 24 nM.[5][6]

Another study synthesized thiazole-based thiosemicarbazones and evaluated their cytotoxicity against the MCF-7 breast cancer cell line using an MTT assay.[1][9] Two derivatives, compounds 9 and 11b , exhibited promising activity with IC50 values of 14.6 µM and 28.3 µM, respectively, comparable to the standard drug Cisplatin (IC50 = 13.6 µM).[1][9]

Table 3: Anticancer Activity of Representative Thiazole Analogues

Compound IDStructureCell LineIC50 (µM)Reference
5p Thiazole derivative with N-dodecyl substitutionMDA-MB-231 (breast cancer)0.024[5][6]
9 Thiazole-based thiosemicarbazoneMCF-7 (breast cancer)14.6[1][9]
11b Thiazole-based thiosemicarbazoneMCF-7 (breast cancer)28.3[1][9]
Cisplatin (Reference Drug)MCF-7 (breast cancer)13.6[1][9]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole acetic acid derivatives is intricately linked to their chemical structure. Synthesizing insights from various studies allows for the deduction of key SAR trends:

  • Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring are critical. For instance, in antimicrobial analogues, a long alkyl chain at the 5-position enhances activity.[3] For anticancer activity, halogen and trifluoromethyl substitutions on a phenyl ring attached to the thiazole can confer potent antimigration properties.[5][6]

  • Modification of the Acetic Acid Moiety: While the acetic acid group is often important for activity (e.g., COX inhibition), its modification into esters or amides can also lead to potent compounds in other assays.

  • Hybrid Molecules: Incorporating other heterocyclic rings, such as oxadiazoles or pyrazolines, with the thiazole acetic acid scaffold can lead to hybrid molecules with enhanced and sometimes novel biological activities.[5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key biological assays relevant to the evaluation of thiazole acetic acid analogues.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound in DMSO serial_dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (medium only) controls add_inoculum->controls incubation Incubate plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria) controls->incubation read_plate Visually inspect plates or use a plate reader to determine microbial growth incubation->read_plate determine_mic The MIC is the lowest concentration of the compound that completely inhibits visible growth read_plate->determine_mic

Caption: Workflow for a fluorometric COX inhibitor screening assay.

Detailed Steps:

  • Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solutions as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). [7]2. Inhibitor Preparation: Prepare a series of dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, add the test inhibitor dilutions. Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like celecoxib).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C).

  • Reaction Initiation: Prepare a reaction mix containing the assay buffer, COX probe, and cofactor. Add this mix to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines. [8] Workflow for MTT Assay

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis culture_cells Culture cancer cells under standard conditions seed_plate Seed cells into a 96-well plate and allow to adhere overnight culture_cells->seed_plate prepare_compound Prepare serial dilutions of the test compound seed_plate->prepare_compound treat_cells Treat cells with different concentrations of the compound for 24-72 hours prepare_compound->treat_cells controls Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) treat_cells->controls add_mtt Add MTT reagent to each well and incubate for 2-4 hours controls->add_mtt solubilize Remove medium and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->measure_absorbance calculate_viability Calculate cell viability as a percentage of the vehicle control measure_absorbance->calculate_viability determine_ic50 Determine the IC50 value from the dose-response curve calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Its analogues have demonstrated a wide array of biological activities, including promising antimicrobial, anti-inflammatory, and anticancer effects. The structure-activity relationship studies, though pieced together from various sources, provide valuable guidance for the rational design of more potent and selective compounds. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate the biological potential of new thiazole acetic acid derivatives. Further research, particularly direct comparative studies of systematically modified analogues, will be crucial in fully elucidating the therapeutic potential of this important class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Chloro-1,3-thiazol-2-yl)acetic Acid Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 2-(4-chloro-1,3-thiazol-2-yl)acetic acid scaffold. While comprehensive SAR studies on a homologous series of this specific scaffold are not extensively documented in publicly available literature, this guide synthesizes findings from closely related thiazole-containing compounds to infer potential SAR trends and guide future research. We will delve into the synthesis, biological activities, and the influence of structural modifications on the therapeutic potential of these molecules, with a focus on their anticancer and anti-inflammatory properties.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds, including natural products and synthetic drugs. Its ability to participate in hydrogen bonding, pi-stacking, and coordination with metal ions makes it a versatile scaffold for interacting with various biological targets. The incorporation of a chloro substituent at the 4-position and an acetic acid moiety at the 2-position of the thiazole ring provides a unique combination of electronic and steric properties, as well as a key functional group for further derivatization. These features make the this compound core an attractive starting point for the development of novel therapeutic agents.

Derivatives of this scaffold have been investigated for a range of biological activities, including as inhibitors of enzymes such as cyclooxygenases (COX) and as cytotoxic agents against cancer cell lines. The acetic acid group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can be readily converted to amides, esters, and other functional groups to explore the chemical space and optimize biological activity.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. A common synthetic route involves the reaction of a thiourea or thioamide with an α-haloketone or a related α-halocarbonyl compound. For the specific scaffold of interest, a key intermediate is often ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate. This intermediate can then be hydrolyzed to the corresponding carboxylic acid or reacted with various amines to generate a library of amide derivatives.

Below is a generalized synthetic scheme illustrating the preparation of these compounds.

G Thiourea Thiourea Hantzsch Hantzsch Thiazole Synthesis Thiourea->Hantzsch Haloketone Ethyl 4-chloro-3-oxobutanoate Haloketone->Hantzsch Intermediate Ethyl 2-(2-amino-4-chloromethyl-1,3-thiazol-5-yl)acetate (Intermediate) Hantzsch->Intermediate Sandmeyer Sandmeyer-type Reaction Intermediate->Sandmeyer Core_Ester Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (Core Ester Scaffold) Sandmeyer->Core_Ester Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Core_Ester->Hydrolysis Amination Amidation (Various Amines, Coupling Agent) Core_Ester->Amination Acid This compound Hydrolysis->Acid Amides Amide Derivatives Amination->Amides

Caption: Generalized synthetic workflow for this compound and its amide derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of a systematic SAR study on a homologous series of this compound derivatives, this section will draw comparisons from closely related thiazole-containing structures to infer potential SAR trends. The primary modifications to the core scaffold involve the derivatization of the acetic acid moiety, typically into amides, and substitution on the thiazole ring.

Modifications of the Acetic Acid Moiety: Amide Derivatives

The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and introduce new points of interaction with the biological target. Studies on related thiazole acetamides have revealed important SAR insights.

For instance, a study on N-substituted 2-[(2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with a thiazole fragment demonstrated that the nature of the substituent on the amide nitrogen significantly influences anticancer activity.[4] The unsubstituted N-(1,3-thiazol-2-yl)acetamide derivative showed potent activity against a panel of cancer cell lines, with GI50 values in the sub-micromolar range for colon, melanoma, and ovarian cancer cell lines.[4] This suggests that the thiazole moiety itself is a key pharmacophore.

Another study on 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides highlighted the importance of the substituent at the 4-position of the thiazole ring for antimicrobial activity.[5] While this study does not directly pertain to the 4-chloro-thiazole core, it underscores that modifications on the thiazole ring, in conjunction with the acetamide side chain, are crucial for biological activity.

Inferred SAR for 2-(4-Chloro-1,3-thiazol-2-yl)acetamide Derivatives:

  • Small, polar substituents on the amide nitrogen may be favorable for maintaining aqueous solubility and forming hydrogen bonds with the target protein.

  • Aromatic or heteroaromatic rings attached to the amide nitrogen could engage in π-π stacking or hydrophobic interactions within the active site of an enzyme or receptor.

  • The linker length and flexibility between the thiazole core and a terminal aromatic group on the amide can be optimized to achieve optimal binding.

Substitutions on the Thiazole Ring

While our core structure has a chloro group at the 4-position, it is instructive to consider the impact of other substituents at this position based on related studies. Research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as anti-inflammatory agents showed that further substitution on the amine group led to potent and selective COX-2 inhibitors.[6] This indicates that even with a halogenated aromatic substituent at the 4-position, modifications at other positions of the thiazole ring can significantly enhance biological activity.

Table 1: Comparative Biological Activity of Selected Thiazole Derivatives

Compound ClassR Group (Modification)Biological ActivityIC50/GI50 (µM)Reference
2-[(3-methyl-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide-Anticancer (Colon Cancer)0.41–0.69[4]
2-[(3-methyl-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide-Anticancer (Ovarian Cancer)0.25–5.01[4]
2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide derivative (5e)4-methylphenylAnticancer (Leukemia)Potent[2]
2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide derivative (5f)4-methoxyphenylAnticancer (Leukemia)Potent[2]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)N-acylatedCOX-2 Inhibition0.83[6]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)N-acylatedCOX-2 Inhibition0.76[6]

Note: The presented data is for structurally related compounds and not for a homologous series of this compound derivatives.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, well-defined and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of this compound derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration that causes 50% growth inhibition) using non-linear regression analysis.

G start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with test compounds (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate GI50) read->analyze end End analyze->end

Caption: Workflow for the in vitro anticancer cytotoxicity MTT assay.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The prostaglandin G2 (PGG2) produced from the oxidation of arachidonic acid by COX is reduced by a probe to produce a fluorescent product. The fluorescence intensity is proportional to the COX activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the fluorescent probe (e.g., Amplex Red) in DMSO.

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Heme cofactor

      • COX-1 or COX-2 enzyme

      • Test compound or reference inhibitor at various concentrations.

    • Include control wells:

      • No-enzyme control

      • Enzyme control (no inhibitor)

      • Reference inhibitor control

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the fluorescence kinetically for 10-20 minutes using a microplate reader (e.g., excitation at 530-560 nm and emission at 585-595 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 (concentration that causes 50% inhibition) using non-linear regression analysis.

G start Start: Prepare Reagents plate_prep Add buffer, heme, COX enzyme, and test compound to 96-well plate start->plate_prep pre_incubate Pre-incubate for 15 min plate_prep->pre_incubate initiate Initiate reaction with arachidonic acid pre_incubate->initiate measure Measure fluorescence kinetically initiate->measure analyze Analyze data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. While a comprehensive SAR study on a dedicated series of these derivatives is yet to be published, by drawing parallels with structurally related compounds, we can infer valuable guiding principles for future drug design.

The derivatization of the acetic acid moiety into a diverse library of amides is a logical and promising strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, exploring a wider range of substitutions at the 4-position of the thiazole ring, beyond the chloro group, could lead to the discovery of compounds with enhanced potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a homologous series of this compound derivatives. Such studies, employing robust and validated assays as described in this guide, will be crucial for elucidating definitive SAR trends and unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

A Comparative Guide to the Cross-Reactivity of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly specific molecular entities is paramount. The efficacy of a therapeutic candidate is intrinsically linked to its selectivity for the intended biological target, while its safety profile is often dictated by its off-target interactions. This guide provides an in-depth analysis of the cross-reactivity of a novel investigational compound, 2-(4-chloro-1,3-thiazol-2-yl)acetic acid, hereafter referred to as Compound X. Thiazole derivatives have garnered significant interest as potential anti-inflammatory agents, primarily through their action on cyclooxygenase (COX) enzymes.[1][2][3][4][5] This document will objectively compare the in vitro cross-reactivity profile of Compound X against established non-steroidal anti-inflammatory drugs (NSAIDs), providing supporting experimental data and detailed methodologies to aid researchers in their evaluation of this potential therapeutic agent.

The Rationale for Cross-Reactivity Profiling in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response mediated by a cascade of signaling pathways, with the arachidonic acid pathway playing a central role.[1] Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are key players in this pathway. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The therapeutic action of many NSAIDs stems from their inhibition of COX-2, while undesirable side effects, such as gastrointestinal complications, are often linked to the simultaneous inhibition of COX-1.[6] Therefore, the determination of a compound's selectivity for COX-2 over COX-1 is a critical step in preclinical development.

This guide will focus on a comparative analysis of Compound X's inhibitory activity on both COX-1 and COX-2 enzymes using a robust in vitro assay. For a comprehensive comparison, we will benchmark its performance against a non-selective COX inhibitor, Indomethacin, and a selective COX-2 inhibitor, Celecoxib.

Comparative Analysis of COX Enzyme Inhibition

The inhibitory potential of Compound X, Indomethacin, and Celecoxib against human recombinant COX-1 and COX-2 was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the production of prostaglandin E2 (PGE2), a downstream product of COX activity.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 5802523.2
Indomethacin 152500.06
Celecoxib 800075106.7

Table 1: Comparative inhibitory concentrations (IC50) and selectivity indices for Compound X and reference NSAIDs against COX-1 and COX-2. Data are representative of triplicate experiments.

The results presented in Table 1 indicate that Compound X exhibits a preferential inhibition of COX-2 over COX-1, with a selectivity index of 23.2. While not as selective as Celecoxib, it demonstrates a clear advantage over the non-selective inhibitor, Indomethacin. This suggests that Compound X may have a favorable therapeutic window with a reduced potential for COX-1 related side effects compared to traditional NSAIDs.

Experimental Protocols

To ensure the reproducibility and validity of these findings, a detailed protocol for the in vitro COX inhibition assay is provided below. This methodology is designed as a self-validating system, incorporating appropriate controls and standards.

In Vitro COX Inhibition Assay (Competitive ELISA)

1. Principle: This assay quantifies the amount of PGE2 produced by COX-1 or COX-2 from the substrate arachidonic acid. The inhibitory effect of a test compound is determined by measuring the reduction in PGE2 production. The PGE2 produced is measured using a competitive ELISA, where free PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for binding to a limited number of anti-PGE2 antibody-coated wells.

2. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • PGE2 standard

  • Anti-PGE2 antibody-coated 96-well plates

  • PGE2-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Compound X, Indomethacin, and Celecoxib stock solutions in DMSO

3. Experimental Workflow:

COX_Inhibition_Assay cluster_prep Preparation cluster_incubation Enzymatic Reaction cluster_elisa PGE2 Quantification (ELISA) prep_reagents Prepare Reagents: - Dilute enzymes - Prepare compound dilutions - Prepare arachidonic acid incubate Incubate: - Enzyme - Buffer - Test Compound/Vehicle prep_reagents->incubate 1. add_substrate Add Arachidonic Acid (Initiate Reaction) incubate->add_substrate 2. stop_reaction Stop Reaction (e.g., with HCl) add_substrate->stop_reaction 3. (after 10 min) transfer Transfer Supernatant to Antibody-Coated Plate stop_reaction->transfer 4. add_conjugate Add PGE2-HRP Conjugate transfer->add_conjugate 5. incubate_elisa Incubate and Wash add_conjugate->incubate_elisa 6. add_tmb Add TMB Substrate incubate_elisa->add_tmb 7. read_absorbance Read Absorbance at 450 nm add_tmb->read_absorbance 8. Cell_Based_Assay cluster_whole_blood Whole Blood Assay cluster_cox1 COX-1 Activity (Thromboxane B2) cluster_cox2 COX-2 Activity (PGE2) collect_blood Collect Heparinized Whole Blood incubate_compound Incubate Blood with Test Compound collect_blood->incubate_compound induce_clotting Allow Blood to Clot (induces TXB2) incubate_compound->induce_clotting COX-1 Pathway stimulate_lps Stimulate with LPS (induces COX-2) incubate_compound->stimulate_lps COX-2 Pathway measure_txb2 Measure Serum TXB2 (ELISA) induce_clotting->measure_txb2 measure_pge2 Measure Plasma PGE2 (ELISA) stimulate_lps->measure_pge2

References

Benchmarking 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: A Comparative Guide Against Known PI3K/AKT/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, against key kinases in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making its components critical targets for therapeutic development.[1][2] This document offers a comparative analysis against well-established inhibitors, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a frequent event in human cancers, often driven by mutations in key components of the pathway.[1] Consequently, significant efforts have been dedicated to developing inhibitors that target the core kinases of this pathway: PI3K, AKT (also known as Protein Kinase B), and mTOR.[3][4]

This guide will explore the methodologies required to benchmark this compound against a panel of known inhibitors, providing the necessary context and technical detail for researchers in drug discovery and development.

The PI3K/AKT/mTOR Signaling Cascade: A Prime Target in Oncology

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT.[1]

Once at the membrane, AKT is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[2] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival and proliferation. A key downstream effector of AKT is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[2] AKT activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5]

Due to its central role in cell growth and survival, the PI3K/AKT/mTOR pathway is a highly attractive target for anticancer therapies.[6][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates mTORC1->Downstream

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Inhibitors for Benchmarking

To effectively evaluate the inhibitory profile of this compound, a panel of well-characterized inhibitors targeting different nodes of the PI3K/AKT/mTOR pathway is essential.

Inhibitor ClassTargetKnown Inhibitors
Pan-PI3K Inhibitors All Class I PI3K isoformsCopanlisib, Pictilisib[8][9]
Isoform-Selective PI3K Inhibitors Specific PI3K isoforms (e.g., p110α, p110β)Alpelisib (p110α-selective), GSK2636771 (p110β-selective)[1][9]
Pan-AKT Inhibitors All AKT isoforms (AKT1, AKT2, AKT3)Capivasertib (AZD5363), Ipatasertib (GDC-0068)[10]
Allosteric AKT Inhibitors AKT1/2MK-2206[4][10]
mTORC1/2 Inhibitors (Dual) Both mTORC1 and mTORC2Dactolisib (BEZ235)[8]
mTORC1 Inhibitors (Rapalogs) Specifically mTORC1Everolimus, Temsirolimus[5][7]

Experimental Protocols for Inhibitor Benchmarking

A multi-faceted approach combining biochemical and cell-based assays is crucial for a thorough characterization of a novel inhibitor.

Part 1: Biochemical Assays for Direct Target Engagement and Potency

Biochemical assays are fundamental for determining the direct interaction of an inhibitor with its purified target enzyme and for quantifying its potency.[11][12]

Protocol 1: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified kinase.[13]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the known inhibitors in a suitable solvent (e.g., DMSO).

    • Reconstitute purified recombinant human PI3K, AKT, and mTOR kinases in their respective assay buffers.

    • Prepare substrate solutions (e.g., PIP2 for PI3K, a specific peptide for AKT, and a protein substrate for mTOR).

    • Prepare an ATP solution, typically at the Km concentration for each kinase to allow for the identification of competitive inhibitors.[13]

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined period to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a specified time at the optimal temperature for the enzyme.

    • Stop the reaction using an appropriate stop solution.

  • Detection:

    • Quantify the product formation using a suitable detection method. Common methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]

      • Fluorometric assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.[12]

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Kinase_Inhibition_Workflow Start Start Prepare Prepare Reagents (Kinase, Inhibitor, Substrate, ATP) Start->Prepare Incubate Incubate Kinase and Inhibitor Prepare->Incubate Initiate Initiate Reaction (Add Substrate + ATP) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Product Formation Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Part 2: Cell-Based Assays for Cellular Potency and Pathway Inhibition

Cell-based assays are essential to confirm that a compound can penetrate the cell membrane and inhibit its target in a physiological context.[14][15][16]

Protocol 2: Cellular Phosphorylation Assay (Western Blotting)

This assay measures the phosphorylation status of downstream substrates to assess the inhibition of the upstream kinase in intact cells.[15]

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known dysregulated PI3K/AKT/mTOR pathway (e.g., MCF-7, PC-3).

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and the known inhibitors for a specified duration.

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-S6K) and their total protein counterparts.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the IC₅₀ value.

Protocol 3: Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.[15]

  • Cell Seeding and Treatment:

    • Seed cancer cells in 96-well plates at an appropriate density.

    • After overnight incubation, treat the cells with a range of concentrations of the test compound and known inhibitors.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as:

      • MTT or WST-1 assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

CompoundTargetBiochemical IC₅₀ (nM)Cellular p-AKT IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
This compound To be determinedExperimental ValueExperimental ValueExperimental Value
Copanlisib Pan-PI3KLiterature ValueLiterature ValueLiterature Value
Alpelisib p110αLiterature ValueLiterature ValueLiterature Value
Capivasertib Pan-AKTLiterature ValueLiterature ValueLiterature Value
MK-2206 Allosteric AKTLiterature ValueLiterature ValueLiterature Value
Dactolisib mTORC1/2Literature ValueLiterature ValueLiterature Value
Everolimus mTORC1Literature ValueLiterature ValueLiterature Value

Selectivity Profiling

To assess the selectivity of this compound, it is crucial to test its activity against a broader panel of kinases.[17] This can be achieved through commercially available kinase profiling services that screen the compound against hundreds of different kinases. A selective inhibitor will show high potency against its intended target with significantly lower activity against other kinases.[17][18]

Selectivity_Profiling Compound This compound KinasePanel Broad Kinase Panel (e.g., 400+ kinases) Compound->KinasePanel Data Activity Data for Each Kinase KinasePanel->Data Analysis Selectivity Analysis Data->Analysis Selective Selective Inhibitor (High potency for target, low for others) Analysis->Selective NonSelective Non-Selective Inhibitor (Activity against multiple kinases) Analysis->NonSelective

Caption: Workflow for Kinase Selectivity Profiling.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of this compound against known inhibitors of the PI3K/AKT/mTOR pathway. By following the detailed biochemical and cell-based protocols, researchers can elucidate the compound's potency, cellular efficacy, and selectivity. This systematic approach is essential for advancing novel compounds through the drug discovery pipeline and for understanding their therapeutic potential.

References

A Guide to Enhancing Experimental Reproducibility: A Comparative Study of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid and a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to consistently replicate results is fundamental to validating new therapeutic targets, optimizing lead compounds, and ultimately, developing safe and effective medicines. This guide addresses the critical issue of experimental reproducibility, focusing on the use of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4][5]

The challenge of irreproducibility is a well-documented concern within the scientific community, with factors ranging from the purity of reagents and solvents to subtle variations in reaction conditions.[6][7][8][9] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for enhancing the reproducibility of their experiments. We will delve into a detailed, side-by-side comparison of experimental protocols for this compound and a hypothetical, structurally related alternative, highlighting critical parameters that influence experimental outcomes.

Understanding the Core Compound: this compound

This compound is a member of the thiazole class of heterocyclic compounds.[1][10][11] Thiazole rings are prevalent in many biologically active molecules and approved drugs, making their derivatives, such as the topic compound, of significant interest in medicinal chemistry. The presence of a chloro substituent and an acetic acid moiety suggests potential for various chemical modifications and biological interactions.

Before embarking on any experimental work, a thorough characterization of the starting material is paramount. The purity of this compound can significantly impact reaction yields, by-product formation, and ultimately, the biological activity of any resulting derivatives.

Comparative Experimental Protocols: A Focus on Rigor and Reproducibility

To illustrate the principles of reproducible research, we will compare two detailed experimental protocols. The first will describe a hypothetical, yet plausible, amide coupling reaction using this compound. The second will outline the same reaction with a close structural analogue, "2-(4-Bromo-1,3-thiazol-2-yl)acetic acid," to demonstrate how even minor structural changes can necessitate protocol adjustments to maintain reproducibility.

Experimental Workflow Overview

The following diagram outlines the general workflow for the comparative experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Characterization & Purification glassware_prep Glassware Preparation (Oven-dried, Inert Atmosphere) reaction_setup Reaction Setup (Precise Stoichiometry, Temperature Control) reagent_prep->reaction_setup glassware_prep->reaction_setup stirring Controlled Stirring (Consistent Speed & Bar Size) reaction_setup->stirring monitoring Reaction Monitoring (TLC/LC-MS) stirring->monitoring workup Standardized Quenching & Extraction monitoring->workup purification Chromatography (Consistent Stationary & Mobile Phase) workup->purification characterization Product Characterization (NMR, MS, Purity Analysis) purification->characterization data_logging Comprehensive Data Logging characterization->data_logging

References

A Comparative Analysis of Synthetic Routes to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active compounds. Its structural motif is of significant interest to researchers in drug discovery and development. The efficient and scalable synthesis of this molecule is therefore a critical aspect of its application. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the experimental choices, potential yields, and the relative advantages and disadvantages of each approach. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as reagent availability, scalability, and overall efficiency.

Route 1: Hantzsch Thiazole Synthesis followed by Hydrolysis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[1][2] This approach involves the condensation of an α-haloketone with a thioamide. In this proposed route, the 4-chloro-substituted thiazole ring is constructed using 1,3-dichloroacetone, and the acetic acid side chain is introduced via a suitable thioamide precursor, followed by hydrolysis of the resulting ester.

Synthetic Workflow

Route 1: Hantzsch Thiazole Synthesis start Ethyl 2-chloro-3-oxobutanoate intermediate1 Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate start->intermediate1 Hantzsch Synthesis thioacetamide Thioacetamide thioacetamide->intermediate1 intermediate2 Ethyl 2-(4-(chloromethyl)-1,3-thiazol-2-yl)acetate intermediate1->intermediate2 Radical Chlorination chlorination Chlorination (e.g., SO2Cl2) product This compound intermediate2->product Ester Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, then H+)

Caption: Synthetic pathway for Route 1, commencing with a Hantzsch thiazole condensation.

Experimental Protocols

Step 1a: Synthesis of Ethyl 2,4-dichloro-3-oxobutanoate

The synthesis of the key α,α'-dihaloketone can be achieved through the chlorination of ethyl acetoacetate.

  • Procedure: To a solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), sulfuryl chloride is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred until completion, monitored by techniques like TLC or GC. The solvent is then removed under reduced pressure to yield the crude ethyl 2,4-dichloro-3-oxobutanoate, which can be purified by vacuum distillation.

Step 1b: Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

This step involves the core Hantzsch thiazole synthesis.

  • Procedure: A mixture of ethyl 2,4-dichloro-3-oxobutanoate and thioacetamide in a suitable solvent such as ethanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography. One patent describes the reaction of ethyl-2-chloro-3-oxobutanoate with thioacetamide in the presence of saturated hydrochloride of dimethyl formamide.[3]

Step 1c: Hydrolysis to this compound

The final step is the saponification of the ethyl ester.

  • Procedure: The ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete. The reaction is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. A similar hydrolysis of ethyl 2-(thiophen-2-yl)acetate using NaOH in ethanol followed by acidification has been reported to proceed in near quantitative yield.[4]

Discussion

Advantages:

  • Convergent Synthesis: The Hantzsch synthesis allows for the rapid construction of the core thiazole heterocycle.

  • Readily Available Starting Materials: The precursors for this route, such as ethyl acetoacetate and thioacetamide, are generally inexpensive and commercially available.

Disadvantages:

  • Potential for Side Reactions: The use of the highly reactive 1,3-dichloroacetone can lead to the formation of byproducts.[5]

  • Harsh Reaction Conditions: The chlorination and hydrolysis steps may require careful control to avoid degradation of the thiazole ring.

  • Multi-step Process: This route involves several distinct synthetic transformations, which can impact the overall yield and require multiple purification steps.

Route 2: Hydrolysis of 2-(4-Chlorothiazol-2-yl)acetonitrile

This route offers a more direct approach, starting from a pre-formed and functionalized thiazole derivative, 2-(4-chlorothiazol-2-yl)acetonitrile. This intermediate is commercially available, which can significantly shorten the overall synthesis time.

Synthetic Workflow

Route 2: Nitrile Hydrolysis start 2-Amino-4-chlorothiazole intermediate 2-(4-Chlorothiazol-2-yl)acetonitrile start->intermediate Diazotization & Cyanation sandmeyer Sandmeyer Reaction (NaNO2, CuCN) product This compound intermediate->product Nitrile Hydrolysis hydrolysis Hydrolysis (e.g., H2SO4, H2O)

Caption: Synthetic pathway for Route 2, centered on the hydrolysis of a nitrile intermediate.

Experimental Protocols

Step 2a (Optional): Synthesis of 2-(4-Chlorothiazol-2-yl)acetonitrile

While commercially available, the synthesis of the nitrile intermediate can be achieved from 2-amino-4-chlorothiazole via a Sandmeyer reaction.

  • Procedure: 2-Amino-4-chlorothiazole is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the nitrile group. The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to various functional groups.[6][7]

Step 2b: Hydrolysis of 2-(4-Chlorothiazol-2-yl)acetonitrile

The key step in this route is the hydrolysis of the nitrile to the carboxylic acid. This can be performed under either acidic or basic conditions.[2][8][9]

  • Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong acid, such as aqueous sulfuric acid or hydrochloric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[1]

    • Typical Procedure: 2-(4-Chlorothiazol-2-yl)acetonitrile is added to a mixture of concentrated sulfuric acid and water. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured onto ice, and the precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Base-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid.[2]

    • Typical Procedure: A solution of 2-(4-Chlorothiazol-2-yl)acetonitrile in an alcoholic solvent (e.g., ethanol) is treated with an aqueous solution of sodium hydroxide. The mixture is heated at reflux until the reaction is complete. The alcohol is then removed under reduced pressure, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.

Discussion

Advantages:

  • Shorter Route (if starting from the nitrile): The commercial availability of the nitrile intermediate makes this a very direct and potentially high-yielding route.

  • Milder Conditions (potentially): While heating is required for hydrolysis, it may be possible to achieve this transformation under conditions that are less harsh than some of the steps in Route 1.

Disadvantages:

  • Cost and Availability of Starting Material: The cost of the commercially available 2-(4-chlorothiazol-2-yl)acetonitrile may be a consideration for large-scale synthesis. If the nitrile needs to be synthesized, the Sandmeyer reaction adds a step and involves the use of toxic cyanide reagents.

  • Vigorous Hydrolysis Conditions: The hydrolysis of nitriles can sometimes require harsh conditions (strong acids or bases and high temperatures), which could potentially lead to decomposition of the thiazole ring.[8] Careful optimization of the reaction conditions is crucial.

Comparative Summary

FeatureRoute 1: Hantzsch SynthesisRoute 2: Nitrile Hydrolysis
Starting Materials Ethyl acetoacetate, thioacetamide, sulfuryl chloride2-(4-Chlorothiazol-2-yl)acetonitrile (commercially available) or 2-amino-4-chlorothiazole
Number of Steps 3 (from ethyl acetoacetate)1 (from nitrile) or 2 (from 2-amino-4-chlorothiazole)
Key Reactions Hantzsch thiazole synthesis, ester hydrolysisNitrile hydrolysis (acid or base catalyzed)
Potential Yield Moderate to good, dependent on each stepPotentially high, especially from the nitrile
Scalability Potentially scalable, but may require optimizationGood, especially the hydrolysis step
Safety Considerations Use of sulfuryl chloride and 1,3-dichloroacetoneUse of strong acids/bases; if synthesizing the nitrile, use of toxic cyanides
Overall Efficiency Can be less efficient due to multiple stepsPotentially more efficient, especially if starting from the nitrile

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1, the Hantzsch thiazole synthesis, is a classic and robust method that utilizes readily available and inexpensive starting materials. It offers the flexibility to synthesize a variety of substituted thiazoles. However, it is a multi-step process that may require careful optimization to achieve high overall yields and may involve the handling of hazardous reagents.

Route 2, the hydrolysis of 2-(4-chlorothiazol-2-yl)acetonitrile, is a more direct and potentially more efficient approach, particularly given the commercial availability of the nitrile intermediate. This route is likely to be preferred for rapid access to the target molecule on a laboratory scale. For larger-scale synthesis, the cost and synthesis of the nitrile precursor would need to be considered.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available resources, and timeline. Careful consideration of the experimental details and safety precautions outlined in this guide will be crucial for the successful synthesis of this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a halogenated organic compound. The procedures outlined herein are grounded in regulatory standards and best practices to ensure the safety of personnel and the protection of our environment.

The fundamental principle guiding the disposal of this compound is its chemical identity: it is both a halogenated organic compound and an acid . This dual nature dictates its classification as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), prohibiting its disposal via standard trash or sewer systems.[1]

Part 1: Immediate Safety and Hazard Profile

Before handling or disposing of this compound, it is crucial to understand its hazard profile. Based on data from structurally similar thiazole and acetic acid derivatives, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3][4]

Core Hazards:

  • Skin Irritation/Corrosion: Like many organic acids, it can cause skin irritation upon contact.[2][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes can lead to serious irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[2][3]

  • Environmental Hazard: As a chlorinated organic compound, improper release can contribute to the formation of persistent and toxic environmental byproducts.[6]

This profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shields or chemical gogglesNitrile or neoprene glovesStandard lab coatRecommended if weighing outside a fume hood or if dust is generated
Handling Solutions Chemical splash gogglesNitrile or neoprene glovesStandard lab coat; consider a chemically resistant apronNot typically required if handled in a chemical fume hood
Preparing Waste Containers Chemical splash gogglesNitrile or neoprene glovesStandard lab coatNot typically required
Cleaning Small Spills Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemically resistant apron over a lab coatRequired; use a NIOSH-approved respirator with organic vapor cartridges

This table is a general guideline. Always consult your institution's specific chemical hygiene plan and the substance's Safety Data Sheet (SDS).

Part 2: Regulatory Framework: Why We Segregate

The disposal of this compound is governed by the EPA's RCRA regulations.[7] Because the molecule contains a chlorine atom, it is classified as a halogenated organic waste .[8][9]

The primary reason for this strict segregation is the treatment method. Halogenated organic wastes are typically destroyed via high-temperature incineration at specialized hazardous waste treatment facilities.[6][8] If mixed with non-halogenated solvent waste, they can contaminate large volumes of waste that could otherwise be reclaimed or fuel-blended, significantly increasing disposal costs and environmental burden. Furthermore, improper incineration of halogenated compounds can lead to the formation of dioxins and other highly toxic byproducts.[6]

Academic laboratories may operate under the EPA's Subpart K regulations, which offer alternative, more flexible standards for managing hazardous waste in a laboratory setting, though the core principles of proper segregation and timely removal remain.[1][10][11]

Part 3: Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste, from the point of generation to its final removal from the laboratory.

  • Identify the Waste Stream: All waste containing this compound, including pure excess solid, solutions, and contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), must be treated as hazardous waste.

  • Segregate at the Source: This is the most critical step. Designate a specific, clearly marked waste container for "Halogenated Organic Waste."[8]

    • DO NOT mix this waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).

    • DO NOT mix with aqueous waste, acids, or bases unless part of a defined experimental residue.[8]

    • DO NOT dispose of down the drain or in the regular trash. This is a direct violation of RCRA.[1]

  • Choose a Compatible Container: Use a container made of material compatible with acidic and organic compounds, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[7] Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[1]

  • Apply a Hazardous Waste Label: As soon as you designate a container for waste, it must be labeled. The GIR (Generator Improvements Rule) updated by the EPA mandates that every container must be clearly labeled with:[12]

    • The words "Hazardous Waste "

    • A clear description of the contents (e.g., "Waste this compound in Methanol," "Solid this compound contaminated debris").

    • An indication of the hazards present (e.g., pictogram for irritant/corrosive).

  • Point of Generation: Waste should be accumulated at or near the point where it is generated, in an area under the direct control of laboratory personnel.[1] This is often referred to as a Satellite Accumulation Area (SAA).[12]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Storage Location: Store the waste container in a well-ventilated area, such as a designated cabinet or within a fume hood, away from incompatible materials.[7]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Documentation: Your EHS office will handle the final manifesting and transport by a licensed hazardous waste hauler. Ensure your container label is complete and accurate to facilitate this process.

Part 4: Emergency Procedures for Spills

Accidents happen. A prepared response is key to mitigating risk.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain the Spill: If it is a liquid, cover it with a universal chemical absorbent pad or a neutral absorbent material like vermiculite or sand.

  • Neutralize (for acid spills): Cautiously apply a weak base like sodium bicarbonate or a commercial acid neutralizer, working from the outside in. Avoid excess heat or gas generation.

  • Clean-Up: Once neutralized and absorbed, carefully sweep the material into a dustpan and place it in a designated bag or container.

  • Package as Waste: Place all contaminated materials, including gloves and absorbent pads, into a container. Label it as "Halogenated Organic Hazardous Waste" and describe the contents.

  • Decontaminate: Wipe the spill area with a soap and water solution.

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response team.

  • Isolate: If safe to do so, close the door to the lab to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

G cluster_type 1. Identify Waste Type cluster_spill 2a. Assess Spill Size cluster_routine 2b. Characterize Routine Waste start Waste Generation Point (this compound) spill Accidental Spill start->spill routine Routine Experimental Waste start->routine large_spill Large Spill (>1g solid or >100mL soln) spill->large_spill small_spill Small Spill (<1g solid or <100mL soln) spill->small_spill solid_waste Solid Waste (Excess reagent, contaminated debris) routine->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures) routine->liquid_waste ehs_node EVACUATE & CONTACT EHS/ EMERGENCY RESPONSE large_spill->ehs_node ppe_node Don Appropriate PPE (Goggles, Gloves, Lab Coat) small_spill->ppe_node container_node Place in a compatible, sealed container. Apply HAZARDOUS WASTE label. solid_waste->container_node liquid_waste->container_node cleanup_node Contain, Neutralize (if acidic), Absorb, and Collect ppe_node->cleanup_node cleanup_node->container_node segregate_node Segregate into HALOGENATED ORGANIC WASTE stream container_node->segregate_node ehs_pickup Store in SAA and arrange for EHS pickup segregate_node->ehs_pickup

Caption: Decision workflow for proper handling and disposal.

References

A Senior Application Scientist's Guide to Handling 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every step taken is a self-validating component of a comprehensive safety system.

Hazard Analysis: Understanding the "Why"

While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, a robust safety protocol can be developed by examining the hazards associated with its structural motifs: the chlorinated thiazole ring and the acetic acid group. Safety data for structurally similar thiazole derivatives consistently indicate several key hazards:

  • Skin Irritation: Thiazole-based compounds are frequently cited as causing skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: This is a significant and consistently reported risk, with many related compounds classified as causing serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3][4][5]

  • Acute Toxicity: Some related compounds exhibit acute oral toxicity.[2]

  • Aquatic Toxicity: Certain thiazole derivatives are very toxic to aquatic life, a critical consideration for disposal.

Therefore, all handling procedures must be predicated on the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant with potential for more severe toxic effects.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic risk-based decision. The following protocol outlines the necessary equipment, explaining the rationale behind each selection to mitigate the identified hazards.

Table 1: PPE Requirements for Handling this compound
Protection LevelRequired EquipmentKey Considerations & Rationale
Primary Engineering Control Certified Chemical Fume HoodThe most critical piece of safety equipment. It minimizes inhalation of dust or vapors, protecting the user and the lab environment. All manipulations of the solid compound and its solutions should occur within a fume hood.[6]
Eye and Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[7][8] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.[8]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile rubber gloves offer good protection against a broad range of chemicals and are recommended for incidental contact.[6][8] For prolonged handling or immersion, consider double-gloving or using thicker gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[8]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.[6][8]
Respiratory Protection NIOSH-Approved RespiratorWhile a fume hood is the primary control, a NIOSH-approved respirator (e.g., N95 for particulates or one with organic vapor cartridges) may be required when engineering controls are insufficient, during a large spill cleanup, or when handling large quantities of the powder outside of a glovebox.[6][9]
Foot Protection Closed-Toed ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[8]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment Selection Start Start: Handling This compound Task Define Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Aerosolization Start->Task FumeHood Work in a Certified Chemical Fume Hood? Task->FumeHood SOP Follow Standard Operating Procedures (SOPs) FumeHood->SOP Yes AerosolRisk Risk of Aerosol/Dust or Fume Hood Unavailable? FumeHood->AerosolRisk No BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles SOP->BasePPE SplashRisk Risk of Splash or Handling >1g? BasePPE->SplashRisk SplashRisk->AerosolRisk No EnhancedPPE Enhanced PPE: - Add Face Shield - Consider Double Gloves SplashRisk->EnhancedPPE Yes Respirator Mandatory: - NIOSH-Approved Respirator AerosolRisk->Respirator Yes EnhancedPPE->AerosolRisk

PPE selection workflow based on task-specific risk assessment.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Safe Handling Protocol
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and have been recently tested.[2][8] Prepare a designated work area within the chemical fume hood. Have a spill kit appropriate for solid chemical spills readily available.

  • Weighing and Solution Prep: If the compound is a solid, weigh it within the fume hood to prevent inhalation of fine powder. When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][8] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7] Keep it away from incompatible materials such as strong oxidizing agents.[7] The storage location should be clearly labeled and secured.[1][3]

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4][5][10] Seek medical attention if irritation occurs.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][10]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7][10] Use personal protective equipment as described above. Prevent the spilled material from entering drains or waterways.[3][10]

Disposal Plan

Chemical waste disposal is governed by strict regulations. Improper disposal can lead to environmental contamination and significant penalties.

  • Waste Classification: All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous chemical waste.[12]

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: The disposal of this chemical must be handled by a licensed hazardous waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 2
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.